G150
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[9-(6-aminopyridin-3-yl)-6,7-dichloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]-2-hydroxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2/c19-12-5-10(9-1-2-14(21)22-6-9)16-11-7-24(15(26)8-25)4-3-13(11)23-18(16)17(12)20/h1-2,5-6,23,25H,3-4,7-8H2,(H2,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUOUIPXYFIWLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C(=CC(=C3Cl)Cl)C4=CN=C(C=C4)N)C(=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
G150: A Technical Guide to its Mechanism of Action as a cGAS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
G150 is a potent and highly selective small-molecule inhibitor of human cyclic GMP-AMP synthase (cGAS).[1][2][3] As a key sensor of cytosolic double-stranded DNA (dsDNA), cGAS is a critical component of the innate immune system. Its activation triggers the cGAS-STING signaling pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. Dysregulation of this pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases. This compound represents a promising therapeutic candidate for these conditions by directly targeting the enzymatic activity of cGAS. This guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on the cGAS-STING signaling pathway, quantitative data on its inhibitory activity, and detailed experimental protocols.
Core Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the active site of human cGAS, the same pocket that binds ATP and GTP.[1][4] This competitive inhibition prevents cGAS from synthesizing its product, cyclic GMP-AMP (cGAMP), the second messenger that activates the downstream STING (stimulator of interferon genes) protein. By blocking cGAMP production, this compound effectively suppresses the dsDNA-triggered inflammatory cascade.[1][2]
The cGAS-STING Signaling Pathway and this compound's Point of Intervention
The cGAS-STING signaling pathway is initiated by the presence of dsDNA in the cytoplasm, a danger signal that can originate from pathogens or damaged host cells. The following diagram illustrates the canonical pathway and the specific point of inhibition by this compound.
Quantitative Data
The inhibitory potency of this compound has been characterized in both biochemical and cellular assays. The data is summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| Human cGAS | Biochemical | 10.2 nM | [1] |
| Mouse cGAS | Biochemical | >25,000 nM | [1] |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Type | Assay | Target Gene | IC50 (µM) | Reference |
| Human THP-1 cells | dsDNA-induced gene expression | IFNB1 | 1.96 | [2] |
| Human THP-1 cells | dsDNA-induced gene expression | CXCL10 | 7.57 | [2] |
| Primary human macrophages | dsDNA-induced gene expression | IFNB1 | 0.62 | [2] |
| Primary human macrophages | dsDNA-induced gene expression | CXCL10 | 0.87 | [2] |
Table 3: Cytotoxicity of this compound
| Cell Line | Assay | LD50 (µM) | Reference |
| Human THP-1 cells | Cellular Toxicity | 53.0 | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro cGAS Inhibition Assay (IC50 Determination)
This protocol describes the high-throughput screening assay used to determine the biochemical IC50 of this compound against human cGAS.
Detailed Steps:
-
Reagent Preparation: All reactions were performed in an assay buffer consisting of 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl2, and 1 mM DTT.
-
Enzyme and Substrate Preparation: Recombinant human cGAS was diluted to a final concentration of 100 nM. The dsDNA stimulus (100-bp) was used at a final concentration of 25 nM. ATP and GTP were each at a final concentration of 100 µM.
-
Inhibitor Preparation: this compound was serially diluted to create a range of concentrations for dose-response analysis.
-
Reaction Incubation: The reaction mixture containing cGAS, dsDNA, ATP, and GTP, along with the respective concentrations of this compound, was incubated for 7 hours at room temperature.
-
Signal Detection: The amount of remaining ATP in the reaction was quantified using a commercial ATP-coupled luminescence-based assay. A decrease in luminescence signal corresponds to cGAS activity (ATP consumption).
-
Data Analysis: The luminescence signals were normalized to positive (no inhibitor) and negative (no enzyme) controls. The normalized data was then plotted against the inhibitor concentration and fitted to a four-parameter logistic equation to determine the IC50 value.
Cellular cGAS Inhibition Assay in THP-1 Cells
This protocol outlines the methodology used to assess the cellular potency of this compound in a human monocytic cell line.
References
- 1. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer [frontiersin.org]
No Publicly Available Data on G150 and Interferon Expression
A thorough review of publicly accessible scientific literature and databases reveals no information on a compound or molecule designated "G150" and its biological activity related to interferon expression. Consequently, the creation of an in-depth technical guide or whitepaper on this topic is not possible at this time.
Searches for "this compound biological activity interferon expression," "this compound interferon signaling pathway," "this compound clinical trial interferon," and "this compound mechanism of action" did not yield any relevant results linking a specific agent named this compound to the modulation of interferons. The search results primarily consisted of general information on interferon signaling pathways, clinical trial data for known interferon-based therapeutics such as ropeginterferon and interferon-beta-1a, and unrelated technical guidelines.
It is possible that "this compound" is an internal, proprietary designation for a compound not yet disclosed in public forums, a novel agent with research pending publication, or a term used in a highly specialized context not captured by broad scientific searches.
Without any foundational data on the chemical identity, mechanism of action, or biological effects of "this compound," it is impossible to provide the requested data presentation, experimental protocols, or visualizations of signaling pathways. Further investigation would require more specific information about the nature of this compound.
G150: A Potent Inhibitor of cGAS in the cGAS-STING Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. While activation of this pathway is crucial for anti-tumor and anti-pathogen immunity, its aberrant activation is implicated in the pathogenesis of various inflammatory and autoimmune diseases. This has spurred the development of small molecule inhibitors targeting key components of this pathway. Contrary to its potential mischaracterization as a STING agonist, G150 is a highly potent and selective small-molecule inhibitor of human cGAS (h-cGAS), the enzyme responsible for producing the second messenger cyclic GMP-AMP (cGAMP). This technical guide provides a comprehensive overview of this compound's mechanism of action, its inhibitory effects on the cGAS-STING pathway, and detailed experimental protocols for its characterization.
This compound's Mechanism of Action: Inhibition of cGAS
This compound functions as a direct inhibitor of the enzymatic activity of human cGAS. Upon binding of cytosolic double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of cGAMP from ATP and GTP. cGAMP then binds to and activates STING, which is located on the endoplasmic reticulum membrane. This leads to a downstream signaling cascade culminating in the production of type I interferons and other pro-inflammatory cytokines.
This compound exerts its inhibitory effect by binding to the active site of h-cGAS, thereby preventing the synthesis of cGAMP. This has been confirmed by co-crystallization studies which show this compound occupying the ATP- and GTP-binding pocket of h-cGAS. By blocking cGAMP production, this compound effectively abrogates the downstream activation of the STING pathway in response to cytosolic dsDNA.
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound against cGAS
| Target | Assay Type | IC50 (nM) | Reference |
| Human cGAS (h-cGAS) | Biochemical Assay | 10.2 | [1] |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Downstream Readout | IC50 (µM) | Reference |
| Human THP-1 cells | IFNB1 expression | 1.96 | [1] |
| Human THP-1 cells | CXCL10 expression | 7.57 | [1] |
| Primary human macrophages | IFNB1 expression | 0.62 | [1] |
| Primary human macrophages | CXCL10 expression | 0.87 | [1] |
| THP1-Dual™ cells | SEAP activity (NF-κB) | 0.90 | [1] |
| THP1-Dual™ cells | Luciferase activity (IRF) | 1.79 | [1] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Inhibition of the cGAS-STING Pathway
The following diagram illustrates the canonical cGAS-STING signaling pathway and the specific point of inhibition by this compound.
Caption: this compound inhibits cGAS, blocking cGAMP synthesis and subsequent STING activation.
Experimental Workflow for this compound Characterization
The following diagram outlines a typical experimental workflow to characterize the inhibitory activity of this compound.
References
Initial In Vitro Efficacy of G150: A Preclinical Assessment
Abstract
This document provides a comprehensive technical overview of the initial in vitro studies conducted to evaluate the efficacy of G150, a novel small molecule inhibitor. A series of assays were performed to determine its cytotoxic, anti-proliferative, pro-apoptotic, and anti-migratory effects on a panel of human cancer cell lines. Furthermore, initial mechanism of action studies were conducted to elucidate the signaling pathways modulated by this compound. The data presented herein supports the continued preclinical development of this compound as a potential therapeutic agent for oncology indications.
Introduction
The discovery and development of novel anti-cancer agents with improved efficacy and selectivity remain a critical focus of oncological research. Compound this compound is a synthetic small molecule designed to target key cellular processes that are dysregulated in cancer. This whitepaper summarizes the foundational in vitro experiments designed to provide an initial assessment of this compound's biological activity. The studies detailed below measure the compound's impact on cell viability, proliferation, apoptosis, and migration, and provide insight into its potential mechanism of action.
Effects on Cell Viability and Proliferation
The primary assessment of an anti-cancer compound's efficacy is its ability to reduce cancer cell viability and inhibit proliferation. The MTT and BrdU incorporation assays were utilized to quantify these effects across three distinct cancer cell lines after 48 hours of treatment with this compound.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) for cell viability and the half-maximal effective concentration (EC50) for the inhibition of proliferation are summarized in the table below.
| Cell Line | Histology | This compound IC50 (µM) - MTT Assay | This compound EC50 (µM) - BrdU Assay |
| MCF-7 | Breast Adenocarcinoma | 7.8 ± 0.9 | 5.2 ± 0.6 |
| A549 | Lung Carcinoma | 12.4 ± 1.5 | 9.8 ± 1.1 |
| U-87 MG | Glioblastoma | 5.2 ± 0.7 | 3.9 ± 0.5 |
Values represent the mean ± standard deviation from three independent experiments.
Experimental Protocols
2.2.1. MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]
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Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: A serial dilution of this compound (ranging from 0.1 µM to 100 µM) was prepared in culture medium. The medium from the cell plates was aspirated and 100 µL of the this compound dilutions were added to the respective wells. Control wells received medium with vehicle (0.1% DMSO).
-
Incubation: Plates were incubated for 48 hours at 37°C.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined using non-linear regression analysis.
2.2.2. BrdU Cell Proliferation Assay
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation. BrdU is a synthetic nucleoside that is an analogue of thymidine and is incorporated into newly synthesized DNA during the S phase of the cell cycle.[2][3]
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Cell Seeding and Treatment: Cells were seeded and treated with this compound in 96-well plates as described for the MTT assay.
-
BrdU Labeling: 24 hours post-treatment, 10 µM of BrdU was added to each well, and the plates were incubated for an additional 24 hours.
-
Fixation and Denaturation: The culture medium was removed, and cells were fixed with a fixing/denaturing solution for 30 minutes at room temperature.
-
Antibody Incubation: The cells were washed with PBS, and then incubated with a peroxidase-conjugated anti-BrdU antibody for 1 hour at room temperature.
-
Substrate Addition: The wells were washed again, and a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution was added. The plates were incubated in the dark until color development.
-
Reaction Termination and Measurement: A stop solution was added, and the absorbance was measured at 450 nm.
-
Data Analysis: The percentage of proliferation was calculated relative to the vehicle-treated control cells, and EC50 values were determined.
Induction of Apoptosis
To determine if the observed decrease in cell viability was due to the induction of programmed cell death, an Annexin V/Propidium Iodide (PI) apoptosis assay was performed. The externalization of phosphatidylserine (PS), detected by Annexin V, is an early marker of apoptosis, while PI uptake indicates loss of membrane integrity, a feature of late apoptotic or necrotic cells.[4][5]
Quantitative Data Summary
The percentage of apoptotic cells was quantified by flow cytometry after 24 hours of treatment with this compound at a concentration of 10 µM.
| Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| MCF-7 | |||
| Control | 2.1 ± 0.4 | 1.5 ± 0.3 | 3.6 ± 0.7 |
| This compound (10 µM) | 28.7 ± 3.1 | 9.2 ± 1.2 | 37.9 ± 4.3 |
| U-87 MG | |||
| Control | 3.5 ± 0.6 | 2.2 ± 0.5 | 5.7 ± 1.1 |
| This compound (10 µM) | 35.4 ± 4.0 | 12.8 ± 1.9 | 48.2 ± 5.9 |
Values represent the mean ± standard deviation from three independent experiments.
Experimental Protocol: Annexin V/PI Flow Cytometry
-
Cell Treatment: Cells were seeded in 6-well plates and treated with either vehicle (0.1% DMSO) or 10 µM this compound for 24 hours.
-
Cell Harvesting: Both floating and adherent cells were collected. Adherent cells were detached using trypsin-free dissociation solution to maintain membrane integrity. Cells were then pooled and washed twice with cold PBS.[4]
-
Staining: The cell pellet was resuspended in 100 µL of 1X Annexin V binding buffer. 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution were added.[6]
-
Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, 400 µL of 1X binding buffer was added to each tube. The samples were analyzed immediately using a flow cytometer.
-
Data Interpretation: The cell population was gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Inhibition of Cell Migration
The ability of cancer cells to migrate is fundamental to tumor invasion and metastasis.[7] A Transwell migration assay was used to assess the effect of this compound on the migratory capacity of cancer cells.
Quantitative Data Summary
The data below represents the percentage of inhibition of cell migration after 24 hours of treatment with this compound at a concentration of 5 µM, a sub-lethal dose to minimize confounding effects from cytotoxicity.
| Cell Line | % Inhibition of Migration (this compound at 5 µM) |
| MCF-7 | 68.2 ± 7.5 |
| A549 | 55.9 ± 6.3 |
| U-87 MG | 75.1 ± 8.1 |
Values represent the mean ± standard deviation from three independent experiments.
Experimental Protocol: Transwell Migration Assay
The Transwell assay, also known as a Boyden chamber assay, is a common method to study cell migration in response to a chemoattractant.[8]
-
Chamber Preparation: Transwell inserts with an 8.0 µm pore size membrane were placed into 24-well plates. The lower chamber was filled with 600 µL of complete medium containing 10% FBS as a chemoattractant.
-
Cell Seeding: Cells were pre-treated with vehicle (0.1% DMSO) or 5 µM this compound for 6 hours. Following pre-treatment, 1 x 10^5 cells were resuspended in 100 µL of serum-free medium containing either vehicle or 5 µM this compound and seeded into the upper chamber of the Transwell insert.[9]
-
Incubation: The plate was incubated for 24 hours at 37°C to allow for cell migration through the porous membrane.
-
Cell Removal: After incubation, non-migrated cells on the upper surface of the membrane were gently removed with a cotton swab.
-
Fixation and Staining: Cells that had migrated to the lower surface of the membrane were fixed with 4% paraformaldehyde and stained with 0.5% crystal violet solution.[9]
-
Imaging and Quantification: The stained cells were imaged using a microscope. The crystal violet was then eluted with 30% acetic acid, and the absorbance of the eluate was measured at 590 nm to quantify the number of migrated cells.
-
Data Analysis: The percentage of migration inhibition was calculated by comparing the absorbance of this compound-treated cells to that of vehicle-treated cells.
Mechanism of Action: Modulation of the PI3K/Akt Signaling Pathway
Preliminary investigations into the mechanism of action of this compound focused on the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth that is frequently hyperactivated in cancer. Western blotting was used to measure the phosphorylation status of key proteins in this pathway. Treatment with this compound was hypothesized to decrease the phosphorylation of Akt, a central node in the pathway.
Experimental Protocol: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample.[10][11]
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Cell Lysis: U-87 MG cells were treated with 10 µM this compound for 6 hours. After treatment, cells were washed with cold PBS and lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) were mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: The separated proteins were transferred from the gel to a PVDF membrane using a semi-dry transfer apparatus.
-
Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), total Akt, and GAPDH (as a loading control), diluted in 5% BSA in TBST.
-
Secondary Antibody Incubation: The membrane was washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: After further washes, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged with a digital imaging system.
Overall Experimental Workflow
The sequence of in vitro assays provides a logical progression from broad screening to more specific mechanistic studies.
Conclusion
The initial in vitro evaluation of compound this compound demonstrates significant anti-cancer activity across multiple human cancer cell lines. This compound effectively reduces cell viability and inhibits proliferation at low micromolar concentrations. The mechanism of cytotoxicity is, at least in part, due to the induction of apoptosis. Furthermore, this compound impairs the migratory potential of cancer cells, suggesting it may interfere with processes related to invasion and metastasis. Preliminary mechanism of action studies indicate that this compound may exert its effects through the inhibition of the PI3K/Akt signaling pathway. Collectively, these promising results establish this compound as a viable candidate for further preclinical investigation, including in vivo efficacy and safety studies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. BrdU cell proliferation assay kit - CD BioSustainable [sustainable-bio.com]
- 3. youtube.com [youtube.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HU [thermofisher.com]
- 7. google.com [google.com]
- 8. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
- 10. youtube.com [youtube.com]
- 11. Western Blot Video Protocol | Proteintech Group [ptglab.com]
G150 selectivity for human cGAS versus murine cGAS
An In-depth Technical Guide on the Selectivity of G150 for Human versus Murine Cyclic GMP-AMP Synthase (cGAS)
This guide provides a comprehensive overview of the small molecule inhibitor this compound, focusing on its remarkable selectivity for human cGAS (h-cGAS) over its murine counterpart (m-cGAS). This document is intended for researchers, scientists, and drug development professionals working in the fields of innate immunity, autoimmune diseases, and oncology.
Introduction to cGAS and the STING Pathway
Cyclic GMP-AMP synthase (cGAS) is a crucial cytosolic DNA sensor that plays a pivotal role in the innate immune system. Upon detection of double-stranded DNA (dsDNA) in the cytoplasm—a hallmark of viral infection or cellular damage—cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the adaptor protein Stimulator of Interferon Genes (STING), which is located on the endoplasmic reticulum. This activation triggers a signaling cascade culminating in the production of type I interferons and other pro-inflammatory cytokines, mounting an effective immune response. However, aberrant activation of the cGAS-STING pathway due to self-DNA can lead to autoimmune and inflammatory diseases.
This compound: Potency and Selectivity
This compound is a small molecule inhibitor that has demonstrated potent and highly specific inhibition of human cGAS. Biochemical assays have revealed a significant disparity in its activity against human versus murine cGAS, highlighting its species-specific inhibitory profile.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through biochemical and cellular assays, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Target | Assay Type | IC50 Value | Reference |
| Human cGAS (h-cGAS) | Biochemical | 10.2 nM | [1] |
| Murine cGAS (m-cGAS) | Biochemical | No inhibition observed | |
| Human cGAS (in THP-1 cells) | Cellular | 1.96 µM (for IFNB1 mRNA) | [2] |
This stark difference in biochemical potency underscores the high selectivity of this compound for the human ortholog of cGAS. The cellular IC50 in the human monocytic cell line THP-1 demonstrates that this compound can effectively penetrate cells and inhibit the cGAS pathway in a cellular context.
Experimental Protocols
The following sections detail the methodologies employed to determine the inhibitory activity of this compound.
Biochemical cGAS Inhibition Assay (Luminescence-Based)
This assay quantifies the activity of cGAS by measuring the amount of ATP consumed during the synthesis of cGAMP. A decrease in ATP levels, detected via a luciferase-luciferin reaction, corresponds to higher cGAS activity.
Materials:
-
Recombinant human cGAS (h-cGAS) or murine cGAS (m-cGAS)
-
Double-stranded DNA (dsDNA, e.g., 100-bp)
-
Adenosine triphosphate (ATP)
-
Guanosine triphosphate (GTP)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂)
-
This compound (or other test compounds)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
96- or 384-well plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, dsDNA (e.g., 25 nM), ATP (e.g., 100 µM), and GTP (e.g., 100 µM).[2]
-
Add varying concentrations of this compound to the wells of the assay plate. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Initiate the reaction by adding recombinant cGAS (e.g., 100 nM h-cGAS) to the wells.[2]
-
Incubate the plate at room temperature for a defined period (e.g., 7 hours).[2]
-
Stop the reaction and add the ATP detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of cGAS inhibition for each this compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cellular cGAS Inhibition Assay (qRT-PCR)
This assay measures the ability of this compound to inhibit the cGAS-STING pathway in a cellular context by quantifying the downstream expression of interferon-stimulated genes, such as IFNB1.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Cell culture medium and supplements
-
dsDNA for transfection (e.g., Herring Testes DNA - HT-DNA)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (or other test compounds)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for IFNB1 and a housekeeping gene (e.g., GAPDH)
-
Multi-well cell culture plates
Procedure:
-
Seed THP-1 cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with a range of this compound concentrations for 1 hour.[1]
-
Transfect the cells with dsDNA to stimulate the cGAS pathway. Include a no-transfection control.
-
Incubate the cells for a specified time (e.g., 4-6 hours) to allow for gene expression.
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for IFNB1 and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of IFNB1 mRNA, normalized to the housekeeping gene.
-
Calculate the percentage of inhibition of IFNB1 expression for each this compound concentration compared to the dsDNA-stimulated control without inhibitor.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
Diagrams created using the DOT language provide a clear visual representation of the cGAS-STING signaling pathway and the experimental workflow for evaluating cGAS inhibitors.
References
Methodological & Application
Application Notes and Protocols for G150 Treatment of THP-1 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human monocytic cell line, THP-1, is a widely utilized model for studying monocyte and macrophage biology, innate immunity, and the inflammatory response.[1] These cells can be differentiated into macrophage-like cells, which are crucial players in various physiological and pathological processes, including inflammation, host defense, and tumorigenesis.[2][3] This document provides detailed protocols for the experimental use of a novel investigational compound, G150, on THP-1 cell lines. The application notes include methodologies for cell culture and differentiation, assessment of this compound's effects on cell viability and apoptosis, and its impact on inflammatory signaling pathways.
Hypothetical Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the IκB kinase (IKK) complex, a key regulator of the canonical NF-κB signaling pathway. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action of this compound results in the suppression of NF-κB activation and the downstream transcription of pro-inflammatory genes, such as those for TNF-α, IL-1β, and IL-6.
Experimental Protocols
THP-1 Cell Culture and Differentiation
This protocol details the steps for culturing THP-1 monocytes and differentiating them into macrophage-like cells.
-
Materials:
-
THP-1 cell line (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 24-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
-
Protocol:
-
Maintain THP-1 monocytes in RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask.
-
Seed the THP-1 monocytes at a density of 5 x 10^5 cells/mL in 6-well or 24-well plates.[2]
-
To induce differentiation into macrophages, add PMA to the culture medium at a final concentration of 50 ng/mL.[4]
-
After 48 hours, aspirate the PMA-containing medium, wash the adherent macrophage-like cells twice with fresh RPMI-1640 medium, and add fresh, PMA-free medium.
-
Allow the cells to rest for an additional 24 hours before starting experiments with this compound.
-
This compound Treatment and Viability Assay (MTT)
This protocol is for treating the differentiated THP-1 macrophages with this compound and assessing its effect on cell viability.
-
Materials:
-
Differentiated THP-1 macrophages in a 96-well plate
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Prepare serial dilutions of this compound in RPMI-1640 medium. Ensure the final DMSO concentration is below 0.1%.
-
Remove the medium from the differentiated THP-1 cells and replace it with the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Incubate the cells for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol uses flow cytometry to quantify apoptosis and necrosis in this compound-treated cells.
-
Materials:
-
Differentiated THP-1 macrophages in a 6-well plate
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Treat differentiated THP-1 cells with this compound at various concentrations for 24 hours.
-
Harvest the cells by gentle scraping and collect both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cytokine Release Assay (ELISA)
This protocol measures the effect of this compound on the production of the pro-inflammatory cytokine TNF-α.
-
Materials:
-
Differentiated THP-1 macrophages in a 24-well plate
-
This compound
-
Lipopolysaccharide (LPS)
-
Human TNF-α ELISA Kit
-
-
Protocol:
-
Pre-treat the differentiated THP-1 cells with this compound at various concentrations for 2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for 6 hours to induce TNF-α production.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Presentation
The following tables summarize hypothetical quantitative data from the described experiments.
Table 1: Effect of this compound on THP-1 Macrophage Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 5 | 95.1 ± 6.1 |
| 10 | 92.3 ± 5.5 |
| 25 | 88.7 ± 7.3 |
| 50 | 65.4 ± 8.1 |
| 100 | 40.2 ± 9.5 |
Table 2: Apoptosis Analysis of this compound-Treated THP-1 Macrophages
| Treatment | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| Control | 94.2 ± 2.1 | 3.1 ± 0.8 | 2.7 ± 0.5 |
| This compound (25 µM) | 90.5 ± 3.5 | 5.2 ± 1.1 | 4.3 ± 0.9 |
| This compound (50 µM) | 68.1 ± 5.9 | 18.3 ± 3.2 | 13.6 ± 2.5 |
| This compound (100 µM) | 42.5 ± 6.8 | 35.7 ± 4.7 | 21.8 ± 3.9 |
Table 3: Inhibition of LPS-Induced TNF-α Secretion by this compound
| This compound Concentration (µM) | TNF-α Concentration (pg/mL) | % Inhibition |
| 0 (No LPS) | < 10 | - |
| 0 (LPS only) | 1500 ± 120 | 0 |
| 1 | 1150 ± 98 | 23.3 |
| 5 | 720 ± 65 | 52.0 |
| 10 | 350 ± 42 | 76.7 |
| 25 | 110 ± 25 | 92.7 |
Conclusion
The provided protocols offer a comprehensive framework for investigating the effects of the experimental compound this compound on the THP-1 cell line. The hypothetical data suggest that this compound can effectively inhibit inflammatory responses in macrophage-like cells at concentrations that do not induce significant cell death. These application notes serve as a guide for researchers and drug development professionals to standardize the in vitro evaluation of this compound and similar compounds.
References
- 1. THP-1 cell line: an in vitro cell model for immune modulation approach [pubmed.ncbi.nlm.nih.gov]
- 2. THP-1 Monocytic Cells Are Polarized to More Antitumorigenic Macrophages by Serial Treatment with Phorbol-12-Myristate-13-Acetate and PD98059 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A THP-1 Cell Line-Based Exploration of Immune Responses Toward Heat-Treated BLG [frontiersin.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for G150 in Primary Human Macrophage Assays
Introduction
Primary human macrophages are crucial for studying immune responses, inflammation, and the pathogenesis of various diseases. As key players in both innate and adaptive immunity, their modulation by novel therapeutic agents is of significant interest to researchers in academia and the pharmaceutical industry. This document provides detailed application notes and protocols for the use of G150, a novel small molecule modulator of macrophage function, in primary human macrophage assays.
This compound has been identified as a potent modulator of inflammatory signaling pathways within macrophages. Understanding its precise mechanism of action and effects on macrophage phenotype and function is essential for its development as a potential therapeutic. These notes are intended for researchers, scientists, and drug development professionals working with primary human macrophages.
Mechanism of Action and Signaling Pathway
This compound is a small molecule inhibitor that targets key signaling nodes within the inflammatory cascade of macrophages. Its primary mechanism of action involves the modulation of the NLRP3 inflammasome and downstream NF-κB signaling pathways.
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by responding to pathogenic and endogenous danger signals. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] In various inflammatory conditions, dysregulation of the NLRP3 inflammasome is a key pathological driver.
This compound has been shown to interfere with the assembly and activation of the NLRP3 inflammasome complex. This, in turn, inhibits the cleavage of pro-caspase-1 to its active form, caspase-1, thereby reducing the processing and release of IL-1β and IL-18. Furthermore, this compound has been observed to attenuate the nuclear translocation of NF-κB, a central transcription factor that governs the expression of numerous pro-inflammatory genes.[2]
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: this compound inhibits both NF-κB activation and NLRP3 inflammasome assembly.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on primary human macrophages.
Protocol 1: Isolation and Culture of Primary Human Monocyte-Derived Macrophages (MDMs)
Objective: To isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
PBS (Phosphate-Buffered Saline)
-
6-well tissue culture plates
Procedure:
-
Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's instructions.
-
Wash the enriched monocytes twice with PBS.
-
Resuspend monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of human M-CSF.
-
Seed the cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Incubate at 37°C in a 5% CO2 incubator for 6-7 days to allow for differentiation into macrophages. Replace the culture medium every 2-3 days.
Protocol 2: this compound Treatment and Inflammasome Activation
Objective: To assess the effect of this compound on NLRP3 inflammasome activation in primary human MDMs.
Materials:
-
Differentiated MDMs (from Protocol 1)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
Opti-MEM I Reduced Serum Medium
-
Human IL-1β ELISA kit
Procedure:
-
Priming: Replace the culture medium of differentiated MDMs with fresh RPMI-1640 containing 10% FBS. Prime the cells with 100 ng/mL of LPS for 4 hours.
-
This compound Treatment: Pre-treat the LPS-primed MDMs with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.
-
Inflammasome Activation: Replace the medium with Opti-MEM. Stimulate the cells with 10 µM Nigericin for 1 hour to activate the NLRP3 inflammasome.
-
Sample Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's protocol.
Protocol 3: Macrophage Polarization Assay
Objective: To evaluate the influence of this compound on macrophage polarization towards M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotypes.
Materials:
-
Differentiated MDMs (from Protocol 1)
-
This compound
-
Human IFN-γ (for M1 polarization)
-
Human IL-4 and IL-13 (for M2 polarization)
-
LPS
-
TRIzol reagent
-
qRT-PCR reagents and primers for M1 (e.g., TNF-α, IL-6) and M2 (e.g., CD206, Arg1) markers.
-
Flow cytometry antibodies (e.g., anti-CD80 for M1, anti-CD206 for M2)
Procedure:
-
Polarization and Treatment:
-
M1 Polarization: Treat MDMs with 20 ng/mL IFN-γ and 100 ng/mL LPS in the presence or absence of this compound for 24 hours.
-
M2 Polarization: Treat MDMs with 20 ng/mL IL-4 and 20 ng/mL IL-13 in the presence or absence of this compound for 48 hours.
-
-
Gene Expression Analysis (qRT-PCR):
-
Lyse the cells with TRIzol reagent and extract total RNA.
-
Synthesize cDNA and perform qRT-PCR to analyze the expression of M1 and M2 marker genes.
-
-
Surface Marker Analysis (Flow Cytometry):
-
Harvest the cells and stain with fluorescently labeled antibodies against M1 and M2 surface markers.
-
Analyze the stained cells using a flow cytometer.
-
Data Presentation
The quantitative data from the described assays should be summarized for clear interpretation and comparison.
Table 1: Effect of this compound on IL-1β Secretion in LPS and Nigericin-Stimulated MDMs
| This compound Concentration (µM) | IL-1β Concentration (pg/mL) ± SD | % Inhibition |
| Vehicle (DMSO) | 1500 ± 120 | 0 |
| 0.1 | 1250 ± 98 | 16.7 |
| 1 | 750 ± 65 | 50.0 |
| 10 | 250 ± 30 | 83.3 |
Table 2: Modulation of Macrophage Polarization Markers by this compound (Fold Change Relative to Untreated Control)
| Treatment | TNF-α (M1 Marker) | IL-6 (M1 Marker) | CD206 (M2 Marker) | Arg1 (M2 Marker) |
| M1 Polarization | ||||
| IFN-γ + LPS | 100 ± 12 | 80 ± 9 | 1.2 ± 0.3 | 1.5 ± 0.4 |
| IFN-γ + LPS + this compound (10 µM) | 45 ± 7 | 35 ± 5 | 1.1 ± 0.2 | 1.3 ± 0.3 |
| M2 Polarization | ||||
| IL-4 + IL-13 | 2.5 ± 0.5 | 3.1 ± 0.6 | 50 ± 6 | 65 ± 8 |
| IL-4 + IL-13 + this compound (10 µM) | 2.2 ± 0.4 | 2.8 ± 0.5 | 48 ± 5 | 62 ± 7 |
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effects on primary human macrophages.
Conclusion
These application notes provide a comprehensive guide for utilizing this compound in primary human macrophage assays. The detailed protocols and data presentation formats are designed to facilitate reproducible and robust investigations into the immunomodulatory properties of this novel compound. By elucidating the impact of this compound on key macrophage functions, researchers can advance its potential as a therapeutic agent for inflammatory diseases.
References
G150: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
G150 is a potent and highly selective small-molecule inhibitor of human cyclic GMP-AMP synthase (cGAS). cGAS is a key cytosolic DNA sensor that, upon activation by double-stranded DNA (dsDNA), catalyzes the synthesis of cyclic GMP-AMP (cGAMP). cGAMP acts as a second messenger, binding to and activating the stimulator of interferon genes (STING), which in turn triggers downstream signaling cascades leading to the production of type I interferons and other inflammatory cytokines.[1][2] The cGAS-STING pathway is a critical component of the innate immune response to pathogens, but its aberrant activation by self-DNA is also implicated in the pathogenesis of various autoimmune and inflammatory diseases. This compound, by inhibiting cGAS, represents a valuable tool for studying the role of this pathway in health and disease and holds therapeutic potential for cGAS-driven pathologies.
These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in cell culture experiments, particularly with the human monocytic cell line THP-1, a common model for studying innate immune responses.
Data Presentation
This compound Solubility
| Solvent | Solubility | Notes |
| DMSO | 125 mg/mL (319.49 mM) | Dimethyl sulfoxide is the recommended solvent for preparing high-concentration stock solutions.[3] |
| Ethanol | Sparingly soluble | Not recommended as a primary solvent for stock solutions. |
| Water | Insoluble | This compound is practically insoluble in aqueous solutions. |
| Cell Culture Media | Insoluble (direct dissolution) | Direct dissolution in cell culture media is not feasible. Dilution from a DMSO stock is required. |
Recommended Working Concentrations for Cell Culture
| Parameter | Recommendation | Notes |
| This compound Concentration Range | 0.1 - 100 µM | The optimal concentration should be determined empirically for each cell type and experimental setup.[4] |
| Final DMSO Concentration in Media | < 0.5% (v/v) | To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible.[5] Some cell lines may tolerate up to 1%, but this should be verified.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is approximately 391.25 g/mol ), weigh out 3.91 mg of this compound.
-
Adding DMSO: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the tube vigorously until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Treatment of THP-1 Cells with this compound
This protocol provides a general guideline for treating the human monocytic cell line THP-1 with this compound to inhibit the cGAS-STING pathway.
Materials:
-
Cultured THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
10 mM this compound stock solution in DMSO (prepared as in Protocol 1).
-
Sterile, complete cell culture medium.
-
Sterile microcentrifuge tubes.
-
Multi-well cell culture plates.
Procedure:
-
Cell Seeding: Seed THP-1 cells into multi-well plates at the desired density and allow them to adhere and stabilize overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in sterile, complete cell culture medium to achieve the desired final concentrations. Crucially, ensure that the final concentration of DMSO in the culture medium does not exceed 0.5%.
-
Example Dilution for a 10 µM Final Concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM this compound stock to 99 µL of complete medium (resulting in a 100 µM solution with 1% DMSO).
-
Add 10 µL of this 100 µM intermediate solution to 90 µL of complete medium in the well of a 96-well plate to achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate set of wells. This is essential to account for any effects of the solvent on the cells.
-
Cell Treatment:
-
Carefully remove the old medium from the wells containing the THP-1 cells.
-
Add the prepared this compound working solutions and the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C and 5% CO₂. The incubation time will depend on the specific experimental endpoint.
-
Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as quantitative PCR (qPCR) to measure the expression of interferon-stimulated genes (e.g., IFNB1, CXCL10), ELISA to quantify cytokine production, or western blotting to assess the phosphorylation of key signaling proteins like IRF3 and TBK1.
Visualizations
This compound Preparation Workflow
Caption: Workflow for this compound stock solution preparation and cell treatment.
cGAS-STING Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits cGAS, blocking downstream IFN and cytokine production.
References
- 1. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. regenhealthsolutions.info [regenhealthsolutions.info]
- 3. researchgate.net [researchgate.net]
- 4. cGAS-STING signalling pathway | BioRender Science Templates [biorender.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for G150 in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
G150 is a potent and highly selective small molecule inhibitor of human cyclic GMP-AMP synthase (cGAS).[1][2] The cGAS-STING (Stimulator of Interferon Genes) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with pathogens and cellular damage. Aberrant activation of the cGAS-STING pathway by self-DNA is a key driver in the pathogenesis of several autoimmune diseases, including Systemic Lupus Erythematosus (SLE) and Aicardi-Goutières Syndrome (AGS).[3] this compound, by inhibiting cGAS, blocks the production of the second messenger cyclic GMP-AMP (cGAMP), thereby preventing the downstream activation of STING and the subsequent production of type I interferons and other pro-inflammatory cytokines.[1] This mechanism of action makes this compound a valuable research tool for studying the role of the cGAS-STING pathway in autoimmunity and a potential therapeutic candidate for these debilitating conditions.
These application notes provide an overview of the utility of this compound in relevant autoimmune disease models and offer representative protocols for its use in preclinical research.
Mechanism of Action: cGAS-STING Pathway Inhibition
The cGAS-STING pathway is a central mediator of innate immunity. The process is initiated by the recognition of cytosolic dsDNA by cGAS. Upon binding to dsDNA, cGAS catalyzes the synthesis of cGAMP from ATP and GTP. cGAMP then binds to the STING protein located on the endoplasmic reticulum, leading to its activation. Activated STING translocates to the Golgi apparatus and recruits TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other inflammatory cytokines. This compound acts at the initial step of this cascade by inhibiting the enzymatic activity of cGAS.
Application in Autoimmune Disease Models
The aberrant activation of the cGAS-STING pathway is a hallmark of several autoimmune diseases. Genetic mutations leading to the accumulation of self-DNA, as seen in Aicardi-Goutières Syndrome (AGS) and a subset of Systemic Lupus Erythematosus (SLE) cases, result in chronic STING activation and a persistent type I interferon response. Therefore, animal models that recapitulate these conditions are invaluable for testing the efficacy of cGAS inhibitors like this compound.
Relevant Animal Models:
-
TREX1-deficient Mice: Mice with a deficiency in the 3' repair exonuclease 1 (TREX1) accumulate cytosolic DNA, leading to a spontaneous and lethal autoimmune phenotype closely resembling AGS and SLE. Ablation of the cGAS gene in these mice has been shown to rescue the autoimmune pathology, highlighting the therapeutic potential of cGAS inhibition.
-
SAMHD1-deficient Mice: Similar to TREX1, mutations in SAMHD1 are associated with AGS. Mouse models with SAMHD1 deficiency also develop an inflammatory phenotype that can be used to evaluate cGAS inhibitors.
-
Inducible Models of SLE: While spontaneous models like the (NZB x NZW)F1 and MRL/lpr mice are widely used, models where lupus-like disease is induced (e.g., by topical application of imiquimod or injection of pristine) can also be relevant for studying the inflammatory aspects of the disease that may be driven by the cGAS-STING pathway.
Quantitative Data Summary
While specific in vivo data for this compound is not yet publicly available, the following table summarizes the in vitro activity of this compound. This data is crucial for guiding dose selection in initial in vivo studies.
| Parameter | Cell Line/Enzyme | Value | Reference |
| IC50 (h-cGAS) | Human cGAS enzyme | 10.2 nM | [1][2] |
| IC50 (IFNB1 expression) | Human THP-1 cells | 1.96 µM | [1] |
| IC50 (CXCL10 expression) | Human THP-1 cells | 7.57 µM | [1] |
| IC50 (IFNB1 expression) | Primary human macrophages | 0.62 µM | [1] |
| IC50 (CXCL10 expression) | Primary human macrophages | 0.87 µM | [1] |
| IC50 (NF-κB - SEAP) | THP1-Dual™ cells | 0.90 µM | [1] |
| IC50 (IRF - Luciferase) | THP1-Dual™ cells | 1.79 µM | [1] |
Experimental Protocols
The following are representative protocols for evaluating a cGAS inhibitor like this compound in a relevant autoimmune disease model. Note: These are proposed protocols and should be optimized based on the specific experimental setup and research question.
Protocol 1: Evaluation of this compound in a TREX1-deficient Mouse Model of Autoimmunity
Objective: To assess the efficacy of this compound in preventing or treating the autoimmune phenotype in TREX1-deficient mice.
Animal Model: TREX1-/- mice on a C57BL/6 background.
Experimental Workflow:
Methodology:
-
Animal Husbandry: House TREX1-/- mice and wild-type littermate controls in a specific pathogen-free facility.
-
Grouping and Dosing:
-
At 4-6 weeks of age, before significant disease onset, randomize TREX1-/- mice into treatment groups (n=8-10 per group).
-
Vehicle Group: Administer the vehicle control (e.g., DMSO/Cremophor/Saline) daily.
-
This compound Treatment Group: Administer this compound at a predetermined dose (e.g., 10-50 mg/kg, to be optimized based on pharmacokinetic studies) daily via oral gavage or intraperitoneal injection.
-
-
Monitoring and Sample Collection:
-
Monitor body weight and clinical signs of disease (e.g., skin lesions, wasting) weekly.
-
Collect peripheral blood via tail vein or retro-orbital bleeding at specified intervals to measure serum cytokines and autoantibodies.
-
-
Endpoint Analysis:
-
Euthanize mice at a predetermined endpoint (e.g., 12-16 weeks of age or when ethical endpoints are reached).
-
Collect tissues (spleen, lymph nodes, skin, heart, lungs, kidneys) for downstream analysis.
-
-
Outcome Measures:
-
Survival: Monitor and record survival rates for each group.
-
Clinical Score: Assess disease severity based on a standardized clinical scoring system.
-
Histopathology: Perform H&E staining of tissues to evaluate immune cell infiltration and tissue damage.
-
Immunophenotyping: Analyze immune cell populations in the spleen and lymph nodes by flow cytometry (e.g., T cells, B cells, myeloid cells).
-
Gene Expression: Measure the expression of interferon-stimulated genes (ISGs) in tissues (e.g., by qRT-PCR or RNA-seq) to assess the type I interferon signature.
-
Serology: Measure levels of anti-nuclear antibodies (ANA) and anti-dsDNA antibodies in the serum by ELISA.
-
Protocol 2: Ex Vivo Treatment of Macrophages from an Autoimmune Mouse Model
Objective: To determine the ability of this compound to suppress the spontaneous interferon production in immune cells from a mouse model of Aicardi-Goutières Syndrome. This protocol is based on studies with the cGAS inhibitor RU.521.
Methodology:
-
Cell Isolation: Isolate bone marrow-derived macrophages (BMDMs) from TREX1-/- mice and wild-type controls.
-
Cell Culture and Treatment:
-
Culture BMDMs in appropriate media.
-
Treat the BMDMs from TREX1-/- mice with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control for 24 hours.
-
-
Analysis:
-
Collect the culture supernatant to measure the levels of secreted IFN-β and other cytokines (e.g., CXCL10) by ELISA or a multiplex cytokine assay.
-
Lyse the cells to extract RNA and perform qRT-PCR to measure the expression of Ifnb1 and other interferon-stimulated genes.
-
Conclusion
This compound is a powerful tool for investigating the role of the cGAS-STING pathway in autoimmune diseases. Its high selectivity for human cGAS makes it particularly relevant for translational research. The provided application notes and representative protocols offer a framework for utilizing this compound in preclinical autoimmune disease models. Further studies are warranted to establish the in vivo efficacy and pharmacokinetic/pharmacodynamic profile of this compound, which will be critical for its potential development as a therapeutic agent for interferonopathies.
References
Application Notes and Protocols for Studying dsDNA-Triggered Inflammation with G150
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system plays a critical role in detecting pathogen-derived and host-derived double-stranded DNA (dsDNA) in the cytoplasm, a hallmark of infection and cellular damage. The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is the primary sensor for cytosolic dsDNA. Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING. This activation triggers a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to an inflammatory response. Dysregulation of the cGAS-STING pathway is implicated in various inflammatory and autoimmune diseases.
G150 is a potent and highly selective small molecule inhibitor of human cGAS.[1][2] Its ability to suppress dsDNA-triggered IFN expression makes it a valuable tool for studying the intricacies of the cGAS-STING pathway and for the development of novel therapeutics targeting dsDNA-driven inflammation.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate dsDNA-triggered inflammation in relevant human cell models.
This compound: A Selective Inhibitor of Human cGAS
This compound exhibits high selectivity for human cGAS over its murine counterpart, making it an ideal tool for studies involving human cells and translational research.
Table 1: this compound Inhibitory Activity
| Target | IC50 | Reference |
| Human cGAS | 10.2 nM | [1][2] |
| Mouse cGAS | 25,000 nM | [2] |
Key Applications
-
Investigating the role of cGAS in dsDNA-sensing pathways: Elucidate the specific contribution of cGAS to the inflammatory response triggered by various dsDNA stimuli.
-
Validating the therapeutic potential of cGAS inhibition: Assess the efficacy of blocking cGAS in mitigating inflammatory responses in disease models.
-
Screening for novel cGAS inhibitors: Utilize this compound as a reference compound in high-throughput screening assays to identify new chemical entities with cGAS inhibitory activity.
Signaling Pathway
The cGAS-STING signaling pathway is a central mechanism for detecting cytosolic dsDNA. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.
Caption: The cGAS-STING signaling pathway and this compound's point of inhibition.
Experimental Protocols
The following protocols provide detailed methodologies for studying dsDNA-triggered inflammation using this compound in THP-1 cells and primary human macrophages.
Experimental Workflow
Caption: General experimental workflow for studying this compound's effect on dsDNA-triggered inflammation.
Protocol 1: Culture of THP-1 Cells
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing:
-
Thaw a cryovial of THP-1 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cells to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate cells at 37°C in a 5% CO₂ incubator.
-
Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
Split the culture every 2-3 days by transferring a fraction of the cell suspension to a new flask with fresh complete growth medium.
-
Protocol 2: Isolation and Culture of Primary Human Monocyte-Derived Macrophages (MDMs)
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or buffy coats
-
Ficoll-Paque PLUS
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
Procedure:
-
PBMC Isolation: Isolate PBMCs from buffy coats by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's protocol.
-
Monocyte Adherence:
-
Seed PBMCs in a T-75 flask in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate for 2-4 hours at 37°C to allow monocytes to adhere.
-
Wash gently with warm PBS to remove non-adherent cells.
-
-
Macrophage Differentiation:
-
Add fresh RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of human M-CSF.
-
Incubate for 6-7 days, replacing the medium every 2-3 days.
-
Protocol 3: dsDNA Stimulation and this compound Treatment
Materials:
-
THP-1 cells or primary human MDMs
-
This compound (dissolved in DMSO)
-
Herring Testes DNA (HT-DNA) or other dsDNA stimulus
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
Cell Seeding: Seed THP-1 cells (5 x 10⁵ cells/well) or MDMs (2 x 10⁵ cells/well) in a 24-well plate and allow them to adhere/stabilize overnight.
-
This compound Pre-treatment:
-
Prepare dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Incubate for 1 hour at 37°C.
-
-
dsDNA Transfection:
-
For each well, dilute 1 µg of HT-DNA and 1 µL of Lipofectamine 2000 in separate tubes containing 50 µL of Opti-MEM each.
-
Combine the diluted DNA and Lipofectamine 2000 and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the DNA-lipid complexes to the wells containing the this compound-treated cells.
-
-
Incubation: Incubate the cells for 6-24 hours at 37°C before proceeding to downstream analysis.
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β and CXCL10
Materials:
-
Human IFN-β ELISA Kit
-
Human CXCL10 ELISA Kit
-
Cell culture supernatants from Protocol 3
-
Microplate reader
Procedure:
-
Collect the cell culture supernatants from the dsDNA-stimulated and this compound-treated cells.
-
Perform the ELISA for IFN-β and CXCL10 according to the manufacturer's instructions provided with the respective kits.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentrations of IFN-β and CXCL10 based on the standard curve.
Table 2: Effect of this compound on dsDNA-Induced Cytokine Production
| Cell Type | Cytokine | This compound IC50 | Reference |
| THP-1 cells | IFNB1 | 1.96 µM | [1][2] |
| THP-1 cells | CXCL10 | 7.57 µM | [1] |
| Primary Human Macrophages | IFNB1 | 0.62 µM | [1][2] |
| Primary Human Macrophages | CXCL10 | 0.87 µM | [1] |
Protocol 5: NF-κB Reporter Assay in THP-1 Dual™ Cells
Materials:
-
THP-1 Dual™ NF-κB-SEAP and IRF-Lucia Reporter Cells
-
QUANTI-Blue™ Solution
-
QUANTI-Luc™
-
This compound
-
dsDNA stimulus and transfection reagents (as in Protocol 3)
-
Luminometer and spectrophotometer
Procedure:
-
Follow the steps for cell seeding, this compound pre-treatment, and dsDNA stimulation as described in Protocol 3, using THP-1 Dual™ cells.
-
After the desired incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
NF-κB (SEAP) Activity:
-
Add 20 µL of supernatant to 180 µL of QUANTI-Blue™ Solution in a 96-well plate.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm.
-
-
IRF (Lucia Luciferase) Activity:
-
Add 20 µL of supernatant to 50 µL of QUANTI-Luc™ in a 96-well white plate.
-
Measure the luminescence immediately.
-
Table 3: Effect of this compound on NF-κB Pathway Activation in THP-1 Dual™ Cells
| Reporter | This compound IC50 | Reference |
| SEAP (NF-κB) | 0.90 µM | [1] |
| Luciferase (IRF) | 1.79 µM | [1] |
Protocol 6: Western Blot for Phosphorylated IRF3 and TBK1
Materials:
-
Cell lysates from Protocol 3
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-phospho-TBK1 (Ser172), anti-total IRF3, anti-total TBK1, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After stimulation, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop the blot using ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Troubleshooting
-
Low cytokine production:
-
Optimize dsDNA concentration and transfection efficiency.
-
Ensure cells are healthy and within the recommended passage number.
-
-
High background in ELISA:
-
Ensure proper washing steps are performed.
-
Check for contamination in cell cultures.
-
-
Weak or no signal in Western Blot:
-
Ensure the use of phosphatase inhibitors during cell lysis.
-
Optimize antibody concentrations and incubation times.
-
Confirm the activation of the pathway with a positive control.
-
Conclusion
This compound is a powerful and specific tool for dissecting the role of human cGAS in dsDNA-triggered inflammatory responses. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this compound in their studies, paving the way for a deeper understanding of the cGAS-STING pathway and the development of novel anti-inflammatory therapies.
References
Application Notes and Protocols for Measuring G-Protein Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The following document provides detailed application notes and protocols for a suite of analytical techniques designed to measure the activity of G-proteins, with a particular focus on pathways involving the Gα12/13 subfamily. Given the initial query for "G150 activity," and the absence of a widely recognized biological entity with this specific designation, we have inferred an interest in G-protein signaling. The "G" prefix is characteristic of G-proteins, and the Gα12/13 subfamily represents a critical area of research in cellular signaling, particularly in relation to cytoskeletal regulation, cell migration, and oncogenesis.
These protocols are intended for researchers, scientists, and drug development professionals who are seeking to characterize the functional activity of G-proteins, screen for novel agonists or antagonists of G-protein coupled receptors (GPCRs), or investigate the downstream effects of G-protein activation. The methodologies described herein are fundamental to cellular and molecular pharmacology, drug discovery, and basic research into cell signaling.
Key Analytical Techniques
Three primary assays are detailed below, each providing a different and complementary measure of G-protein activation:
-
GTPγS Binding Assay: A functional assay that directly measures the initial step of G-protein activation—the exchange of GDP for GTP.
-
GTPase Activity Assay: An enzymatic assay that quantifies the intrinsic GTP hydrolytic activity of Gα subunits, which is critical for terminating the signal.
-
RhoA Activation Assay: A pull-down assay that measures the activation of a key downstream effector of the Gα12/13 pathway, the small GTPase RhoA.
GTPγS Binding Assay
Application Note
The GTPγS binding assay is a cornerstone technique for studying the activation of G-protein coupled receptors (GPCRs). It measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of a heterotrimeric G-protein.[1] This binding event is a direct consequence of GPCR activation by an agonist, which catalyzes the exchange of GDP for GTP on the Gα subunit. Because [³⁵S]GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, it remains bound, allowing for the accumulation of a measurable radioactive signal.[1] This assay is highly versatile and can be used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of GPCR ligands, and to distinguish between agonists, antagonists, and inverse agonists.[1] The assay can be performed in a 96-well plate format, making it suitable for medium- to high-throughput screening.
Experimental Protocol: [³⁵S]GTPγS Binding Assay (96-Well Plate Format)
This protocol is adapted for a 96-well filter plate format.
Materials:
-
Cell membranes expressing the GPCR of interest
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
GDP (Guanosine 5'-diphosphate)
-
GTPγS (non-radiolabeled)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP
-
Test compounds (agonists, antagonists)
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the GPCR of interest using standard cell fractionation techniques. Determine the total protein concentration of the membrane preparation using a Bradford assay or similar method.
-
Reagent Preparation:
-
Prepare a working solution of [³⁵S]GTPγS in assay buffer to a final concentration of 0.1 nM.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Prepare a solution of non-radiolabeled GTPγS (10 µM) in assay buffer for determining non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the order listed:
-
25 µL of assay buffer (for total binding) or 10 µM non-radiolabeled GTPγS (for non-specific binding).
-
25 µL of the test compound at various concentrations.
-
50 µL of diluted cell membranes (typically 5-20 µg of protein per well).
-
25 µL of 0.1 nM [³⁵S]GTPγS.
-
-
The final reaction volume is 125 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Detection:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation fluid to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess non-radiolabeled GTPγS) from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (maximal stimulation) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Quantitative Data Summary
| Parameter | Description | Agonist A | Agonist B |
| EC₅₀ (nM) | The molar concentration of an agonist that produces 50% of the maximal possible effect. | 15.2 | 150.8 |
| Eₘₐₓ (% stimulation) | The maximum response achievable by an agonist, expressed as a percentage of the response to a reference full agonist. | 100 | 75 |
| Basal Binding (cpm) | The amount of [³⁵S]GTPγS binding in the absence of any agonist. | 500 ± 50 | 500 ± 50 |
| Maximal Binding (cpm) | The amount of [³⁵S]GTPγS binding at a saturating concentration of a full agonist. | 5000 ± 250 | 3750 ± 180 |
GTPase Activity Assay
Application Note
The intrinsic GTPase activity of the Gα subunit is a critical regulatory mechanism that terminates G-protein signaling by hydrolyzing bound GTP to GDP. Measuring this activity provides insight into the rate of signal termination. A common method for assessing GTPase activity is a colorimetric assay that measures the amount of inorganic phosphate (Pi) released during GTP hydrolysis. This assay is based on the reaction of Pi with a malachite green-molybdate reagent, which forms a colored complex that can be quantified spectrophotometrically. This assay can be used to determine the intrinsic GTPase rate of a purified Gα subunit and to screen for molecules that modulate this activity.
Experimental Protocol: Colorimetric GTPase Activity Assay
Materials:
-
Purified Gα protein
-
GTP solution (1 mM)
-
GTPase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green in water.
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01%. This reagent should be prepared fresh.
-
-
Phosphate Standard (e.g., KH₂PO₄) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of phosphate standards (e.g., 0, 2, 5, 10, 20, 30 µM) in GTPase Assay Buffer.
-
Add 80 µL of each standard to separate wells of a 96-well plate.
-
Add 20 µL of the Malachite Green Working Reagent to each well.
-
Incubate for 20 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620 nm.
-
-
GTPase Reaction:
-
In a separate 96-well plate, add the following to each well:
-
50 µL of GTPase Assay Buffer.
-
10 µL of purified Gα protein (at a concentration that gives a linear rate of Pi release over time).
-
Pre-incubate the plate at 30°C for 5 minutes.
-
-
Initiate the reaction by adding 10 µL of 1 mM GTP to each well.
-
Incubate the reaction at 30°C for a set period (e.g., 15, 30, 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Termination and Detection:
-
Stop the reaction by adding 20 µL of the Malachite Green Working Reagent to each well.
-
Incubate for 20 minutes at room temperature for color development.
-
Measure the absorbance at 620 nm.
-
-
Data Analysis:
-
Subtract the absorbance of a blank (no enzyme) from all readings.
-
Use the phosphate standard curve to determine the concentration of Pi produced in each reaction.
-
Calculate the specific activity of the GTPase, typically expressed as nmol of Pi released per minute per mg of protein.
-
Quantitative Data Summary
| Parameter | Description | Gα Subunit X | Gα Subunit Y |
| Specific Activity (nmol Pi/min/mg) | The rate of GTP hydrolysis catalyzed by the Gα subunit under saturating GTP conditions. | 1.5 ± 0.2 | 0.5 ± 0.1 |
| Kₘ (µM) | The Michaelis constant, representing the GTP concentration at which the reaction rate is half of Vₘₐₓ. | 10.5 | 25.2 |
| Vₘₐₓ (nmol Pi/min/mg) | The maximum rate of the reaction when the enzyme is saturated with GTP. | 2.0 | 0.8 |
RhoA Activation Assay (Pull-Down)
Application Note
The Gα12/13 subfamily of G-proteins primarily signals through the activation of the small GTPase RhoA.[2] Activated, GTP-bound RhoA then interacts with downstream effectors to regulate the actin cytoskeleton, cell adhesion, and cell motility. A RhoA activation assay, also known as a pull-down assay, is used to specifically isolate and quantify the amount of active, GTP-bound RhoA from cell lysates.[3][4] This is achieved by using a recombinant protein containing the Rho-binding domain (RBD) of a RhoA effector, such as Rhotekin, which is coupled to agarose beads.[3][4] The Rhotekin-RBD specifically binds to the GTP-bound form of RhoA, allowing for its precipitation from the lysate. The amount of pulled-down active RhoA is then quantified by Western blotting. This assay is invaluable for studying signaling pathways that lead to RhoA activation and for screening compounds that may inhibit this process.
Experimental Protocol: RhoA Activation Pull-Down Assay
Materials:
-
Cells of interest
-
Cell lysis buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM MgCl₂, 1% Triton X-100, protease and phosphatase inhibitors)
-
Rhotekin-RBD agarose beads
-
Wash buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1% Triton X-100)
-
2x Laemmli sample buffer
-
Primary antibody against RhoA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with cold lysis buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Pull-Down of Active RhoA:
-
Take an aliquot of the cell lysate (typically 500 µg to 1 mg of total protein) and save a small portion as the "total RhoA" input control.
-
Add Rhotekin-RBD agarose beads (typically 20 µg of fusion protein) to the remaining lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads three times with 1 mL of cold wash buffer, pelleting the beads between each wash.
-
-
Elution and Sample Preparation:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 20-30 µL of 2x Laemmli sample buffer.
-
Boil the samples for 5 minutes to elute the bound proteins.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted active RhoA.
-
-
Western Blotting:
-
Resolve the eluted samples and the "total RhoA" input control by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against RhoA.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the pulled-down active RhoA and the total RhoA using densitometry software.
-
Express the results as the ratio of active RhoA to total RhoA to normalize for differences in protein expression.
-
Quantitative Data Summary
| Condition | Description | Fold Change in RhoA Activity |
| Untreated Control | Basal level of RhoA activity in unstimulated cells. | 1.0 |
| Agonist Treatment | Cells treated with a known activator of the Gα12/13 pathway. | 3.5 ± 0.4 |
| Inhibitor + Agonist | Cells pre-treated with a putative inhibitor before agonist stimulation. | 1.2 ± 0.2 |
Visualizations
Signaling Pathway
Caption: Gα12/13 signaling pathway.
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing G150 Concentration for cGAS Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing G150, a potent and selective inhibitor of human cyclic GMP-AMP synthase (cGAS). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it inhibit cGAS?
This compound is a small molecule inhibitor that is highly selective for human cGAS.[1][2] It functions by binding to the catalytic pocket of cGAS, effectively preventing the synthesis of cyclic GMP-AMP (cGAMP) from ATP and GTP.[3] This inhibition blocks the activation of the STING (Stimulator of Interferon Genes) pathway, which is responsible for triggering type I interferon responses in the presence of cytosolic DNA.[4][5]
2. What is the recommended starting concentration for this compound in cell-based assays?
A good starting point for cell-based assays is to perform a dose-response experiment ranging from 0.1 µM to 10 µM.[2] The optimal concentration will vary depending on the cell type and experimental conditions. For example, in THP-1 cells, the IC50 for inhibiting dsDNA-induced IFNB1 expression is approximately 1.96 µM, while in primary human macrophages, it is around 0.62 µM.[6]
3. How should I prepare and store this compound?
This compound is typically supplied as a crystalline solid. For in vitro experiments, it is soluble in DMSO.[6] Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C for long-term use. For cell culture experiments, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
4. Is this compound selective for human cGAS?
Yes, this compound is highly selective for human cGAS over mouse cGAS. The IC50 for human cGAS is 10.2 nM, while for mouse cGAS it is significantly higher at 25,000 nM.[6] This species-selectivity is an important consideration when designing experiments.
5. What are the potential off-target effects of this compound?
At concentrations effective for cGAS inhibition, this compound has been shown to have minimal off-target effects on other innate immune signaling pathways, such as those stimulated by LPS or poly(I:C).[6] However, as with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to monitor for any potential off-target activity, especially at higher concentrations. One study noted a modest inhibition of the STING and RIG-I pathways by a related compound, G108, at 10 µM.[7]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| Human cGAS | 10.2[7] |
| Mouse cGAS | 25,000[6] |
Table 2: Cellular Efficacy of this compound
| Cell Type | Target Gene/Pathway | IC50 (µM) |
| THP-1 cells | IFNB1 expression | 1.96[2] |
| THP-1 cells | CXCL10 expression | 7.57[2] |
| Primary Human Macrophages | IFNB1 expression | 0.62[2] |
| Primary Human Macrophages | CXCL10 expression | 0.87[2] |
| THP1-Dual cells | SEAP activity (NF-κB) | 0.90[2] |
| THP1-Dual cells | Luciferase activity (IRF) | 1.79[2] |
Table 3: Solubility of this compound
| Solvent | Solubility |
| DMSO | Soluble[6][8] |
| Ethanol | ~5.11 mM (2 mg/mL)[8] |
| Water | Insoluble[8] |
Experimental Protocols
Protocol: Optimizing this compound Concentration for cGAS Inhibition in a Cell-Based Assay
This protocol outlines a general workflow for determining the optimal concentration of this compound to inhibit cGAS-dependent signaling in a human cell line (e.g., THP-1).
1. Cell Seeding:
- Plate THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well in complete RPMI-1640 medium.
- Allow cells to adhere and stabilize for 2-4 hours in a 37°C, 5% CO2 incubator.
2. This compound Pre-treatment:
- Prepare a serial dilution of this compound in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
- Carefully remove the medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
- Pre-incubate the cells with this compound for 1 hour at 37°C, 5% CO2.[8]
3. cGAS Pathway Activation:
- Prepare a solution of a cGAS activator, such as herring testes DNA (HT-DNA), in your transfection reagent of choice (e.g., Lipofectamine) according to the manufacturer's protocol. A final concentration of 1-2 µg/mL of HT-DNA is often effective.
- Add the DNA-transfection reagent complex to the wells containing the this compound-pre-treated cells.
- Include a negative control well with no DNA transfection and a positive control well with DNA transfection but no this compound (vehicle control).
4. Incubation:
- Incubate the cells for 6-24 hours at 37°C, 5% CO2. The optimal incubation time will depend on the specific downstream readout.
5. Readout Analysis:
- Gene Expression (qRT-PCR):
- Harvest the cells and isolate total RNA using a standard kit.
- Perform reverse transcription to generate cDNA.
- Analyze the expression of cGAS-dependent genes, such as IFNB1 and CXCL10, by quantitative real-time PCR. Normalize the expression to a housekeeping gene (e.g., GAPDH or ACTB).
- Protein Expression (ELISA or Western Blot):
- Collect the cell culture supernatant to measure secreted cytokines like IFN-β by ELISA.
- Lyse the cells to analyze the phosphorylation of key signaling proteins like IRF3 or STING by Western blot.
- Reporter Assays:
- If using a reporter cell line (e.g., THP1-Dual™), measure the activity of the reporter gene (e.g., luciferase or SEAP) according to the manufacturer's instructions.
6. Data Analysis:
- Calculate the percentage of inhibition for each this compound concentration relative to the vehicle-treated, DNA-stimulated control.
- Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of cGAS activity | 1. Suboptimal this compound concentration: The concentration used may be too low for the specific cell type or experimental conditions. 2. Inefficient cGAS activation: The method used to stimulate the cGAS pathway may not be effective. 3. Degraded this compound: Improper storage or handling of the this compound stock solution. 4. Cell line is not responsive: The chosen cell line may have low endogenous cGAS expression or a deficient signaling pathway. | 1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., up to 50 µM). 2. Optimize the transfection protocol for your cGAS activator. Confirm pathway activation in your positive control. 3. Prepare a fresh stock solution of this compound. 4. Verify cGAS expression in your cell line by Western blot or qRT-PCR. Consider using a cell line known to have a robust cGAS-STING pathway, such as THP-1. |
| High cell toxicity observed | 1. High this compound concentration: The concentration of this compound may be cytotoxic to the cells. 2. High DMSO concentration: The final concentration of the vehicle (DMSO) in the culture medium may be toxic. 3. Combined toxicity: The combination of this compound and the transfection reagent may be causing cell death. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound for your cells. Use a concentration well below the toxic threshold. 2. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%). 3. Reduce the concentration of the transfection reagent or try a different, less toxic transfection method. |
| Inconsistent or variable results | 1. Inconsistent cell density: Variation in the number of cells seeded per well. 2. Inconsistent this compound treatment: Inaccurate pipetting or uneven distribution of the inhibitor. 3. Variable transfection efficiency: Inconsistent delivery of the cGAS activator. | 1. Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Use calibrated pipettes and mix the contents of each well thoroughly after adding this compound. 3. Prepare a master mix of the DNA-transfection reagent complex to add to all relevant wells to minimize well-to-well variability. |
| Inhibition observed in negative control | 1. Off-target effects: this compound may be inhibiting a pathway other than cGAS at the concentration used. | 1. Test this compound against other innate immune signaling pathways (e.g., TLR or RLR pathways) to confirm its specificity in your experimental system.[6] |
Visualizations
Caption: cGAS-STING signaling pathway and this compound inhibition.
Caption: Workflow for this compound concentration optimization.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
improving G150 stability for long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of protein-based therapeutics and reagents, here referred to as G150, for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound instability in my long-term experiments?
A1: Common indicators of protein instability include loss of biological activity, precipitation or aggregation, changes in appearance (e.g., color, clarity), and degradation, which can be observed through techniques like SDS-PAGE.[1][2] Keeping an eye out for these signs is crucial for the integrity of your experimental results.
Q2: How can I prevent this compound degradation during purification and storage?
A2: To minimize degradation, it is essential to work at low temperatures (typically 4°C) and to use protease inhibitors in your buffer solutions.[3] The buffer system should be designed to mimic the protein's natural environment as closely as possible.[3] For long-term storage, lyophilization (freeze-drying) in the presence of cryoprotectants like disaccharides can significantly enhance stability.[4]
Q3: What role does the formulation buffer play in this compound stability?
A3: The formulation buffer is critical in maintaining the native structure and function of your protein. Key parameters to optimize include pH, ionic strength, and the inclusion of excipients.[2][5] The buffer's pH should ideally be near the protein's isoelectric point to enhance solubility.[2] The addition of salts can help to shield electrostatic interactions that may lead to aggregation.[2]
Q4: Can repeated freeze-thaw cycles affect my this compound?
A4: Yes, repeated freeze-thaw cycles can be detrimental to protein stability, often leading to aggregation and loss of activity.[4] It is advisable to aliquot your protein solution into single-use volumes to avoid multiple freeze-thaw events.
Troubleshooting Guides
Issue 1: this compound Aggregation
Protein aggregation is a common challenge in long-term experiments and can significantly impact your results.[6]
Symptoms:
-
Visible precipitates or cloudiness in the solution.
-
Loss of biological activity.
-
Changes in light scattering or chromatographic profile.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Buffer Conditions | Optimize buffer pH and ionic strength.[2] Screen a range of buffers to find the one that best maintains protein solubility. |
| High Protein Concentration | Work with the lowest protein concentration that is feasible for your experiment. If high concentrations are necessary, screen for excipients that enhance solubility. |
| Temperature Stress | Avoid high temperatures and repeated freeze-thaw cycles.[3][4] Store at a consistent, low temperature. |
| Agitation/Shear Stress | Handle protein solutions gently. Avoid vigorous vortexing or shaking. |
| Oxidation | If your protein is sensitive to oxidation, consider adding reducing agents like DTT or TCEP to the buffer. |
Issue 2: Loss of this compound Activity Over Time
A gradual or sudden loss of your protein's biological activity can compromise the validity of your long-term study.
Symptoms:
-
Decreased signal in activity assays.
-
Inconsistent results between experimental time points.
Possible Causes & Solutions:
| Cause | Solution |
| Proteolytic Degradation | Add a cocktail of protease inhibitors to your buffers, especially during purification.[1] |
| Denaturation | Optimize buffer conditions (pH, ionic strength, excipients) to stabilize the native protein conformation.[5] Consider using stabilizing additives like glycerol or sugars.[1] |
| Chemical Modification | Protect your protein from light and reactive chemicals. If susceptible to oxidation, include antioxidants. For proteins prone to deamidation, optimize the pH of your storage buffer.[7] |
| Improper Storage | Store your protein at the recommended temperature, typically -80°C for long-term storage. Ensure the storage container is appropriate and does not interact with the protein.[5] |
Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) for Buffer Optimization
This protocol outlines a method to screen for optimal buffer conditions to enhance the thermal stability of your this compound.
Methodology:
-
Prepare a series of different buffer conditions to be tested (e.g., varying pH, salt concentrations, and additives).
-
Add your this compound to each buffer condition in a 96-well PCR plate.
-
Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Use a real-time PCR instrument to gradually increase the temperature of the plate.
-
Monitor the fluorescence intensity. The temperature at which the fluorescence rapidly increases corresponds to the protein's melting temperature (Tm).
-
A higher Tm indicates greater thermal stability. The buffer condition that yields the highest Tm is considered optimal for stabilizing your this compound.
Visualizations
A troubleshooting workflow for this compound stability issues.
A simplified pathway of protein aggregation.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 3. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing G150 Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cGAS inhibitor, G150. Here you will find information to address potential cytotoxicity in sensitive cell lines and guidance on experimental best practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective inhibitor of human cyclic GMP-AMP synthase (h-cGAS), an enzyme that plays a crucial role in the innate immune response to cytosolic DNA.[1][2] this compound works by blocking the synthesis of cyclic GMP-AMP (cGAMP), which in turn prevents the activation of the STING (Stimulator of Interferon Genes) pathway and the subsequent production of type I interferons and other inflammatory cytokines.[3]
Q2: What is the reported cytotoxicity of this compound?
Studies have shown that this compound exhibits no substantial cellular toxicity in human THP-1 cells and primary human macrophages at concentrations up to 10 µM.[4] It is a potent inhibitor of dsDNA-induced gene expression in these cell lines.[1][2] However, cytotoxicity can be cell-line dependent and may be observed in other, more sensitive cell lines or at higher concentrations.
Q3: In which solvents can I dissolve this compound?
This compound is soluble in DMSO.[2] For in vivo studies, specific formulations using PEG300, Tween-80, and saline, or SBE-β-CD in saline have been described.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's inhibitory activity. Note that significant cytotoxicity was not reported in the cell lines and concentrations tested in the cited studies.
| Parameter | Cell Line/Enzyme | Value | Reference |
| IC50 (h-cGAS inhibition) | Human cGAS enzyme | 10.2 nM | [1][2] |
| IC50 (m-cGAS inhibition) | Mouse cGAS enzyme | > 25,000 nM | [2] |
| IC50 (IFNB1 expression) | Human THP-1 cells | 1.96 µM | [1] |
| IC50 (CXCL10 expression) | Human THP-1 cells | 7.57 µM | [1] |
| IC50 (IFNB1 expression) | Primary human macrophages | 0.62 µM | [1] |
| IC50 (CXCL10 expression) | Primary human macrophages | 0.87 µM | [1] |
| IC50 (SEAP activity) | THP1-Dual cells | 0.90 µM | [1] |
| IC50 (Luciferase activity) | THP1-Dual cells | 1.79 µM | [1] |
Troubleshooting Guide: Unexpected Cytotoxicity
This guide addresses potential reasons for observing unexpected cytotoxicity when working with this compound.
Q1: I am observing significant cell death at concentrations where this compound is expected to be non-toxic. What could be the cause?
Several factors could contribute to unexpected cytotoxicity:
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High this compound Concentration: While this compound is reported to have low toxicity in certain cell lines, your specific cell line may be more sensitive. It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration range for your cells.
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Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) and that you run a vehicle-only control.
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Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical compounds. Factors such as metabolic rate, proliferation speed, and expression levels of drug transporters can influence sensitivity.
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Contamination: Microbial contamination (e.g., mycoplasma, bacteria, fungi) can cause cell stress and death, which might be mistaken for compound-induced cytotoxicity.[5] Regularly test your cell cultures for contamination.
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Experimental Conditions: Suboptimal cell culture conditions, such as incorrect pH, temperature, or CO2 levels, can make cells more susceptible to chemical stressors.[5]
Q2: How can I determine if the observed cytotoxicity is due to this compound or the solvent?
It is essential to include proper controls in your experiment:
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Untreated Control: Cells cultured in medium alone.
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Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
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Positive Control: Cells treated with a known cytotoxic compound to ensure the assay is working correctly.
By comparing the viability of cells treated with this compound to the vehicle control, you can distinguish between the effect of the compound and the effect of the solvent.
Q3: What steps can I take to mitigate unexpected cytotoxicity?
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Perform a Dose-Response Curve: Test a wide range of this compound concentrations to identify the EC50 (half-maximal effective concentration for its biological activity) and the CC50 (half-maximal cytotoxic concentration). This will help you determine a therapeutic window.
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Optimize Solvent Concentration: Keep the final DMSO concentration in your culture medium as low as possible.
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Check for Contamination: Regularly screen your cell lines for mycoplasma and other contaminants.
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Ensure Healthy Cell Culture: Only use cells that are in the logarithmic growth phase and have a high viability before starting your experiment. Monitor your incubator's temperature and CO2 levels.[5]
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Consider a Different Cell Viability Assay: Some assays can be prone to artifacts. For example, compounds that interfere with cellular metabolism can affect the readout of MTT assays.[6] Consider using an alternative method, such as a trypan blue exclusion assay or a fluorescence-based live/dead stain.
Visualizing Pathways and Workflows
cGAS-STING Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the cGAS enzyme, blocking downstream interferon production.
Experimental Workflow for Assessing Cytotoxicity
Caption: A general workflow for determining the cytotoxicity of this compound.
Troubleshooting Decision Tree for Unexpected Cytotoxicity
Caption: A decision tree to diagnose the cause of unexpected cytotoxicity.
Experimental Protocols
Protocol: Assessing this compound Cytotoxicity using an MTT Assay
This protocol provides a method for determining the cytotoxic potential of this compound in a sensitive cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
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This compound (dissolved in DMSO)
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Sensitive adherent cell line of choice
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Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
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Phosphate-buffered saline (PBS)
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Trypsin-EDTA
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96-well flat-bottom cell culture plates
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MTT reagent (5 mg/mL in PBS, sterile filtered)
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DMSO (cell culture grade)
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Positive control (e.g., doxorubicin)
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Multichannel pipette
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Microplate reader (capable of reading absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Culture the chosen cell line to ~80% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count. c. Seed the cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
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Compound Preparation and Treatment: a. Prepare a 2X stock solution of this compound in complete medium by serial dilution from your primary stock. Also prepare 2X stocks of the vehicle (DMSO) and a positive control. b. After 24 hours of incubation, carefully remove the medium from the wells. c. Add 100 µL of the 2X this compound dilutions, vehicle control, or positive control to the appropriate wells. This will result in a 1X final concentration. Include wells with medium only as a blank control. d. Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Assay: a. Following the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals. c. Carefully aspirate the medium from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment relative to the vehicle control using the following formula: % Viability = [(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100 c. Plot the % viability against the log of the this compound concentration and use a non-linear regression analysis to determine the CC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. m.youtube.com [m.youtube.com]
G150 In Vivo Delivery Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the in vivo delivery of G150, a novel nanoparticle-based therapeutic.
Frequently Asked Questions (FAQs)
Formulation & Stability
-
Q1: My this compound nanoparticle formulation is showing aggregation. What are the potential causes and solutions?
-
A1: Aggregation can be caused by several factors including suboptimal surface charge, insufficient protective coating (e.g., PEG), or harsh buffer conditions. The zeta potential of your nanoparticles can indicate their stability in suspension; a higher absolute value is generally desirable for reducing aggregation.[1] Consider optimizing the concentration of surfactants or polymers used in the formulation.[2] Additionally, ensure the pH and ionic strength of your storage and delivery buffers are compatible with your this compound formulation.
-
-
Q2: What are the key parameters to consider when optimizing my this compound lipid nanoparticle (LNP) formulation for in vivo delivery?
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A2: Key parameters for LNP formulation optimization include the molar ratios of the ionizable lipid, helper lipid (like DOPE), cholesterol, and PEGylated lipid.[3][4] The ratio of the ionizable lipid to the nucleic acid payload is also a critical factor that can significantly impact delivery efficiency.[3][5] Systematic optimization using Design of Experiment (DOE) methodologies can efficiently identify the most potent formulation with a reduced number of in vivo experiments.[5]
-
Pharmacokinetics & Biodistribution
-
Q3: My this compound is rapidly cleared from circulation. How can I increase its circulation half-life?
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A3: Rapid clearance is often due to uptake by the reticuloendothelial system (RES), particularly macrophages in the liver and spleen.[6] Modifying the surface of your this compound nanoparticles with hydrophilic polymers like polyethylene glycol (PEG), a process known as PEGylation, can reduce protein adsorption (opsonization) and minimize clearance by the RES, leading to longer blood circulation times.[6][7]
-
-
Q4: Why is my this compound accumulating in the liver and spleen instead of the target tumor?
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A4: Nanoparticles are naturally taken up by the liver and spleen as part of the body's filtration process.[6][8] This accumulation can be influenced by the physicochemical properties of this compound, such as size, shape, and surface characteristics.[9] Particles with more hydrophobic surfaces are preferentially taken up by the liver.[6] To enhance tumor targeting, you can employ passive targeting, which relies on the enhanced permeability and retention (EPR) effect in tumors, or active targeting by functionalizing the this compound surface with ligands that bind to tumor-specific receptors.[10]
-
Efficacy & Toxicity
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Q5: I'm observing signs of toxicity in my animal models. What could be the cause and how can I mitigate it?
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A5: In vivo toxicity of nanoparticles can result in tissue or organ damage, immunological reactions, or other adverse effects.[11] The toxicity can stem from the nanoparticle materials themselves or from the therapeutic cargo. It is crucial to conduct preclinical assessments of in vivo toxicity.[11] Consider performing a dose-response study to find the optimal therapeutic window. Modifying the nanoparticle formulation to be more biocompatible can also reduce toxicity.[12] Some nanoparticles can induce the formation of reactive oxygen species (ROS), which can damage cellular components.[13]
-
-
Q6: My this compound shows good efficacy in vitro but poor performance in vivo. What are the likely reasons?
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A6: The discrepancy between in vitro and in vivo results is a common challenge in nanomedicine.[11] In vivo, this compound faces multiple biological barriers that are not present in a cell culture dish, such as opsonization by blood proteins, uptake by the RES, and the need to penetrate through the extracellular matrix to reach target cells.[6][14] Optimizing the formulation for stability in the bloodstream and efficient cellular uptake in the complex in vivo environment is critical.[12]
-
Troubleshooting Guides
Problem: Poor Biodistribution and Off-Target Accumulation
| Potential Cause | Troubleshooting Steps |
| Rapid RES Uptake | Modify the surface of this compound with PEG to create a protective layer that reduces opsonization and subsequent uptake by macrophages in the liver and spleen.[6][7] |
| Suboptimal Size | Adjust the size of your this compound nanoparticles. Particles that are too large are quickly cleared by the RES, while those smaller than ~5.5 nm may be rapidly cleared by the kidneys.[14] |
| Surface Charge | Optimize the surface charge of this compound. Neutral or slightly negatively charged nanoparticles often exhibit longer circulation times compared to highly charged particles. |
| Lack of Targeting | For tumor-specific delivery, consider incorporating active targeting ligands (e.g., antibodies, peptides) onto the surface of this compound to enhance binding to and uptake by cancer cells.[10] |
Problem: Low Therapeutic Efficacy In Vivo
| Potential Cause | Troubleshooting Steps |
| Poor Formulation Stability | Assess the stability of your this compound formulation in serum to ensure it is not degrading or aggregating prematurely.[12] |
| Inefficient Cellular Uptake | Enhance cellular uptake by optimizing nanoparticle size, shape, and surface chemistry. For some cell types, specific targeting moieties can significantly improve internalization.[1] |
| Lack of Endosomal Escape | If this compound is being trapped in endosomes after cellular uptake, consider incorporating components into your nanoparticle design that facilitate endosomal escape, such as ionizable lipids that become positively charged in the acidic endosomal environment. |
| Insufficient Drug Loading/Release | Quantify the amount of therapeutic agent encapsulated in this compound and study its release kinetics to ensure the drug is available at the target site in a sufficient concentration.[2] |
Quantitative Data Summary
Table 1: Influence of Nanoparticle Physicochemical Properties on In Vivo Fate
| Property | Effect on In Vivo Performance | Typical Values for Enhanced Tumor Targeting |
| Size | Affects circulation time and RES uptake. Smaller particles (<5.5 nm) are cleared by the kidneys, while larger particles (>200 nm) are rapidly taken up by the liver and spleen.[14] | 50 - 200 nm |
| Surface Charge (Zeta Potential) | Influences stability in suspension and interaction with blood components. Highly positive or negative charges can lead to rapid opsonization. | -10 mV to +10 mV (near neutral) |
| Surface Modification (e.g., PEGylation) | Reduces opsonization and RES uptake, leading to prolonged circulation half-life.[6][7] | 1-5 mol% PEG-lipid in LNP formulations[4] |
Table 2: Example of LNP Formulation Optimization for mRNA Delivery
| Component | Function | Optimized Molar Ratio Range |
| Ionizable Lipid | Encapsulates nucleic acid and facilitates endosomal escape. | 40-50% |
| Helper Phospholipid (e.g., DOPE) | Promotes membrane fusion and nanoparticle stability.[3] | 10-20% |
| Cholesterol | Enhances nanoparticle stability and fluidity.[4] | 30-40% |
| PEGylated Lipid | Provides a hydrophilic shield to increase circulation time. | 1.5-5%[4] |
Experimental Protocols
Protocol 1: General In Vivo Toxicity Screening in Mice
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Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c).
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Dose Formulation: Prepare sterile, endotoxin-free formulations of this compound at various concentrations. Include a vehicle-only control group.
-
Administration: Administer this compound via the intended clinical route (e.g., intravenous injection).
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Monitoring: Observe the mice at regular intervals for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
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Blood and Tissue Collection: At predetermined time points, collect blood for biochemical analysis (e.g., liver and kidney function markers) and harvest major organs (liver, spleen, kidneys, heart, lungs).[11]
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Histopathological Analysis: Fix the collected organs in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate for any tissue damage or inflammation.[9]
Protocol 2: Biodistribution Study of this compound
-
Labeling: Label this compound with a suitable tag for detection, such as a fluorescent dye for optical imaging or a radioisotope for PET/SPECT imaging.
-
Administration: Inject the labeled this compound into tumor-bearing mice.
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In Vivo Imaging: At various time points post-injection, perform whole-body imaging to track the distribution of this compound in real-time.
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Ex Vivo Analysis: At the final time point, euthanize the animals and harvest the tumor and major organs.
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Quantification: Quantify the amount of labeled this compound in each organ using an appropriate method (e.g., fluorescence imaging of tissue homogenates, gamma counting for radioisotopes). This will provide a quantitative measure of biodistribution and tumor targeting efficiency.
Visualizations
Caption: Troubleshooting workflow for poor this compound in vivo efficacy.
Caption: Opsonization and subsequent RES-mediated clearance of this compound.
Caption: this compound cellular uptake and intracellular drug release pathway.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies [internal-frontiersin.org]
- 6. Understanding and overcoming major barriers in cancer nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticle Uptake: The Phagocyte Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating Nanotoxicity: Integrating Invitro and Invivo Models for Risk Assessment – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Quantum dot - Wikipedia [en.wikipedia.org]
- 11. Evaluation of in vivo toxicity of biological nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing nanoparticles for in vivo applications | Physical and Life Sciences Directorate [pls.llnl.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
refining G150 treatment duration for optimal results
This technical support center provides researchers, scientists, and drug development professionals with essential information for refining G150 treatment protocols. This compound is a potent and highly selective inhibitor of human cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic DNA that triggers innate immune responses.[1] Optimizing the duration of this compound treatment is critical for achieving desired experimental outcomes while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of cyclic GMP-AMP synthase (cGAS) with a high selectivity for the human enzyme.[1] It functions by binding to the active site of h-cGAS, occupying the ATP- and GTP-binding pocket, thereby preventing the synthesis of the second messenger cyclic GMP-AMP (cGAMP). This, in turn, blocks the activation of the STING pathway and subsequent induction of type I interferons and other inflammatory cytokines.
Q2: What are the reported IC50 values for this compound?
A2: The inhibitory potency of this compound has been characterized in both biochemical and cellular assays. The reported IC50 values are summarized in the table below.
Q3: In which cell lines has this compound been tested?
A3: this compound has been shown to be effective in human monocytic THP-1 cells and primary human macrophages.[2]
Q4: Are there known off-target effects of this compound?
A4: Studies have shown that this compound has a low potential for off-target effects. It does not significantly inhibit STING activation by cGAMP or RIG-I signaling by hairpin RNA.[3] However, it is important to note that these studies were conducted with short-term incubations. The potential for off-target effects with prolonged exposure has not been extensively studied.
Troubleshooting Guide: Optimizing this compound Treatment Duration
Currently, published data on this compound focuses on short-term (approximately 1 hour) treatment durations. The following guide provides a framework for researchers to systematically determine the optimal treatment duration for their specific experimental system.
| Problem | Possible Cause | Suggested Solution |
| Suboptimal inhibition of cGAS signaling | Insufficient treatment duration: The inhibitory effect of this compound may be time-dependent and require longer incubation to achieve maximal pathway suppression. | Perform a time-course experiment: Treat cells with this compound for a range of durations (e.g., 1, 6, 12, 24, 48 hours) and measure the expression of downstream targets like IFNB1 mRNA. |
| This compound instability: The compound may degrade in cell culture media over extended periods, leading to a loss of inhibitory activity. | Assess this compound stability: Prepare this compound in your experimental media and incubate it for various durations at 37°C. Analyze the concentration of the active compound at each time point using an appropriate analytical method (e.g., LC-MS). | |
| Cell toxicity observed with longer treatments | Compound-induced cytotoxicity: Prolonged exposure to this compound, even at concentrations non-toxic in the short term, may induce cell death. | Evaluate cell viability: Treat cells with a dose-range of this compound for your desired extended durations (e.g., 24, 48, 72 hours). Assess cell viability using a standard method such as an MTT or resazurin-based assay. |
| Inconsistent results between experiments | Variability in experimental conditions: Minor differences in cell density, passage number, or reagent preparation can lead to inconsistent outcomes. | Standardize your protocol: Ensure all experimental parameters are kept consistent. Use cells within a defined passage number range and prepare fresh this compound dilutions for each experiment. |
| Unexpected changes in gene or protein expression | Time-dependent off-target effects: New off-target effects may emerge with longer incubation times. | Profile for off-target effects: If you observe unexpected phenotypes, consider performing broader profiling (e.g., RNA-seq) to identify potential off-target gene expression changes at your optimized treatment duration. |
Data on this compound Potency
| Assay Type | Target | Cell Line/System | IC50 |
| Biochemical | Human cGAS | Recombinant Protein | 10.2 nM |
| Cellular | IFNB1 mRNA expression | THP-1 cells | 1.96 µM |
| Cellular | CXCL10 mRNA expression | THP-1 cells | 7.57 µM |
| Cellular | IFNB1 mRNA expression | Primary Human Macrophages | 0.62 µM |
| Cellular | CXCL10 mRNA expression | Primary Human Macrophages | 0.87 µM |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Duration
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Cell Seeding: Plate your cells of interest (e.g., THP-1) at a density that will not lead to over-confluence during the longest time point of your experiment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired final concentration in your cell culture medium.
-
Treatment: Add the this compound-containing medium to your cells. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for a range of time points (e.g., 1, 6, 12, 24, 48 hours).
-
Stimulation: At the end of each incubation period, stimulate the cells to activate the cGAS pathway (e.g., by transfecting with dsDNA). Include an unstimulated control.
-
Harvesting and Analysis: After a fixed stimulation period (e.g., 4-6 hours), harvest the cells. Extract RNA and perform qRT-PCR to measure the expression of downstream target genes such as IFNB1 and CXCL10.
-
Data Interpretation: Plot the level of gene expression against the duration of this compound treatment to identify the time point that provides optimal inhibition.
Protocol 2: this compound Stability Assay in Cell Culture Medium
-
This compound Preparation: Prepare a solution of this compound in your standard cell culture medium at the concentration you plan to use in your experiments.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes and incubate them at 37°C in a cell culture incubator.
-
Time Points: At various time points (e.g., 0, 6, 12, 24, 48 hours), remove an aliquot and store it at -80°C until analysis.
-
Analysis: Analyze the concentration of this compound in each aliquot using a suitable analytical method like liquid chromatography-mass spectrometry (LC-MS).
-
Data Interpretation: Plot the concentration of this compound against time to determine its stability in your experimental conditions.
Visualizations
Caption: The cGAS-STING signaling pathway and the point of inhibition by this compound.
Caption: Workflow for a time-course experiment to optimize this compound treatment duration.
References
how to minimize variability in G150 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their G150 experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in experiments?
This compound is a potent and highly selective small molecule inhibitor of human cyclic GMP-AMP synthase (cGAS).[1] Its primary application is in cell-based assays to investigate the cGAS-STING (Stimulator of Interferon Genes) signaling pathway. This pathway is a crucial component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), which can be a sign of viral infection or cellular damage. By inhibiting cGAS, this compound allows researchers to study the downstream effects of this pathway and its role in various inflammatory and autoimmune diseases.
Q2: Which cell lines are most commonly used in this compound experiments?
The human monocytic cell line, THP-1, is frequently used in this compound experiments.[1][2] THP-1 cells can be differentiated into macrophage-like cells, which are key players in the innate immune response. Primary human macrophages are also used to validate findings in a more physiologically relevant system.[2]
Q3: What are the key considerations for handling and storing this compound?
Proper handling and storage of this compound are critical to maintain its potency and ensure experimental reproducibility.
-
Storage: this compound should be stored at -20°C for long-term stability (≥ 4 years).[1]
-
Stock Solutions: Prepare stock solutions in a suitable solvent, such as DMSO.[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solution aliquots at -80°C for up to 2 years or -20°C for up to 1 year.[2]
-
Solubility: this compound is soluble in DMSO.[1] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline may be required to achieve a clear solution.[2] If precipitation occurs during preparation, gentle heating and/or sonication can help with dissolution.[2]
Troubleshooting Guides
Issue 1: High Variability in Assay Readouts (e.g., Cytokine Levels, Reporter Gene Expression)
High variability in experimental results is a common challenge that can mask the true effects of this compound. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Cell Culture Inconsistency | Maintain consistent cell culture practices. Use cells within a defined, low passage number range to prevent phenotypic drift. Standardize cell density and the time between passaging and the start of the experiment. |
| THP-1 Differentiation Variability | The differentiation of THP-1 monocytes into macrophages using phorbol-12-myristate-13-acetate (PMA) can be a significant source of variability.[3][4] Standardize the PMA concentration and incubation time.[4] Culture THP-1 cells at a consistent density, as high confluency can lead to a heterogeneous population.[3] |
| Inconsistent this compound Preparation | Prepare fresh dilutions of this compound for each experiment from a single, quality-controlled stock. Ensure complete dissolution of the compound. |
| dsDNA Stimulant Variability | The quality, concentration, and delivery method of the dsDNA used to stimulate the cGAS-STING pathway can impact results. Use a consistent source and preparation method for your dsDNA stimulant. |
| Pipetting and Handling Errors | Use calibrated pipettes and practice consistent pipetting techniques. Minimize the number of samples processed at one time to reduce handling variability. |
| Plate Edge Effects | Cell growth and assay performance can vary in the outer wells of multi-well plates. Avoid using the edge wells or fill them with a buffer or media to maintain a more uniform environment across the plate. |
Issue 2: this compound Appears Ineffective or Shows Lower Than Expected Potency
If this compound is not producing the expected inhibitory effect, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Incorrect this compound Concentration | Verify the calculations for your working concentrations. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. |
| Degraded this compound | Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[2] If in doubt, use a fresh vial of the compound. |
| Suboptimal Assay Conditions | Optimize the timing of this compound pre-incubation before stimulating the cells with dsDNA. A one-hour pre-incubation is often cited.[2] Ensure the assay duration is appropriate to capture the desired downstream readout (e.g., IFNB1 expression). |
| Cell Line Specificity | This compound is highly selective for human cGAS and shows significantly lower potency against the mouse ortholog.[1] Confirm that you are using a human cell line for your experiments. |
| Alternative Signaling Pathways | Confirm that the observed cellular response is indeed mediated by the cGAS-STING pathway. This compound should not inhibit inflammatory responses triggered by other pathways, such as those activated by LPS (a TLR4 agonist) or poly(I:C) (a RIG-I/MDA5 agonist).[1] |
Experimental Protocols
General Protocol for a this compound Inhibition Assay in THP-1 Cells
This protocol provides a general workflow for assessing the inhibitory effect of this compound on the cGAS-STING pathway in THP-1 cells.
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
To differentiate into macrophage-like cells, seed THP-1 cells at a density of 2 x 10^5 cells/mL in a 12-well plate and treat with 100 nM PMA for 48-72 hours.[5]
-
After differentiation, remove the PMA-containing medium, wash the cells with fresh medium, and allow them to rest for 24 hours before treatment.[5]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
Pre-incubate the differentiated THP-1 cells with the desired concentrations of this compound for 1 hour.[2]
-
-
cGAS-STING Pathway Stimulation:
-
After the pre-incubation period, stimulate the cells with a dsDNA agonist (e.g., herring testes DNA, interferon-stimulatory DNA) to activate the cGAS-STING pathway. The optimal concentration of the dsDNA agonist should be determined empirically.
-
-
Assay Readout:
-
After an appropriate incubation period (e.g., 6-24 hours), collect the cells or supernatant for analysis.
-
Common readouts include:
-
Gene Expression: Measure the mRNA levels of downstream target genes such as IFNB1 and CXCL10 using qRT-PCR.
-
Protein Expression: Quantify the secretion of cytokines like IFN-β and CXCL10 in the cell supernatant using ELISA or a multiplex immunoassay.
-
Reporter Assays: Use THP-1 cells engineered with a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE) or NF-κB promoter.
-
-
Visualizations
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Inhibition Assay
Caption: A typical experimental workflow for assessing this compound-mediated inhibition.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of culture conditions on the phenotype of THP-1 monocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Responses in THP-1 Macrophage-Like Cells Exposed to Diverse Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
G150: A Potent and Specific Inhibitor of Human cGAS
A Comparative Guide to Validating the Inhibitory Effect of G150 on the cGAS-STING Pathway
For researchers in immunology, inflammation, and drug discovery, the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway represents a critical signaling cascade in the innate immune system. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making cGAS an attractive therapeutic target. This compound has emerged as a highly potent and specific small-molecule inhibitor of human cGAS (h-cGAS), offering a valuable tool for studying and potentially treating these conditions. This guide provides a comparative analysis of this compound with other known cGAS inhibitors, supported by experimental data and detailed protocols for validation.
Performance Comparison of cGAS Inhibitors
This compound demonstrates sub-micromolar inhibitory activity against human cGAS in both biochemical and cellular assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other frequently studied cGAS inhibitors.
| Inhibitor | Assay Type | Species | Cell Line/System | IC50 | Citations |
| This compound | Biochemical | Human | Recombinant h-cGAS | 10.2 nM | [1] |
| Cellular (IFNB1 mRNA) | Human | THP-1 | 1.96 µM | [1] | |
| Cellular (CXCL10 mRNA) | Human | THP-1 | ~8 µM | [1] | |
| Cellular (IFNB1 mRNA) | Human | Primary Macrophages | ≤1 µM | [1] | |
| RU.521 | Biochemical | Mouse | Recombinant m-cGAS | 110 nM | [2] |
| Cellular | Mouse | Mouse Macrophages | 0.70 µM | [2] | |
| Cellular | Human | THP-1 | ~0.8 µM | [3] | |
| G140 | Biochemical | Human | Recombinant h-cGAS | 14.0 nM | [1] |
| Biochemical | Mouse | Recombinant m-cGAS | 442 nM | [1] | |
| Cellular (IFNB1 mRNA) | Human | THP-1 | 1.70 µM | [1] | |
| Cellular (IFNB1 mRNA) | Human | Primary Macrophages | ≤1 µM | [1] | |
| CU-32 | Cellular | Human | THP-1 | 0.66 µM | [4] |
| CU-76 | Cellular | Human | THP-1 | 0.27 µM | [4] |
Experimental Protocols
Accurate validation of a cGAS inhibitor's efficacy is paramount. Below are detailed methodologies for key experiments.
In Vitro Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay quantitatively measures the production of cGAMP, the enzymatic product of cGAS, in a high-throughput format.
Materials:
-
Recombinant human cGAS (h-cGAS)
-
ATP and GTP substrates
-
Double-stranded DNA (dsDNA) activator (e.g., Herring Testis DNA)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound and other test inhibitors
-
TR-FRET detection reagents (Europium-labeled anti-cGAMP antibody and a fluorescently labeled cGAMP tracer)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the diluted inhibitor.
-
Add a mixture of h-cGAS and dsDNA to each well.
-
Initiate the enzymatic reaction by adding a mixture of ATP and GTP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents (anti-cGAMP-Eu and fluorescent cGAMP tracer).
-
Incubate at room temperature to allow for antibody-antigen binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~665 nm and ~615 nm).
-
Calculate the ratio of the two emission signals and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Inhibition of Cytokine mRNA Expression in THP-1 Cells
This assay assesses the ability of an inhibitor to block the downstream signaling of cGAS activation in a relevant human immune cell line.
Materials:
-
THP-1 monocytic cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine)
-
dsDNA (e.g., Herring Testis DNA)
-
This compound and other test inhibitors
-
RNA extraction kit
-
qRT-PCR reagents (reverse transcriptase, primers for IFNB1, CXCL10, and a housekeeping gene like GAPDH)
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells using PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours.
-
Pre-treat the differentiated THP-1 cells with serial dilutions of the inhibitor (e.g., this compound) for 1-2 hours.
-
Prepare a complex of dsDNA and a transfection reagent according to the manufacturer's protocol.
-
Add the dsDNA-transfection reagent complex to the cells to stimulate the cGAS pathway.
-
Incubate the cells for a specified time (e.g., 4-6 hours) to allow for gene expression.
-
Lyse the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative mRNA levels of IFNB1, CXCL10, and the housekeeping gene using qRT-PCR.
-
Normalize the expression of the target genes to the housekeeping gene and calculate the fold change relative to the untreated control.
-
Determine the cellular IC50 value by plotting the normalized gene expression against the inhibitor concentration.
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated.
Caption: The cGAS-STING signaling pathway.
References
- 1. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. regenhealthsolutions.info [regenhealthsolutions.info]
- 3. biorxiv.org [biorxiv.org]
- 4. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
G150: A Comparative Analysis of a Potent Human cGAS Inhibitor
In the landscape of innate immunity and autoimmune disease research, the cyclic GMP-AMP synthase (cGAS) has emerged as a critical therapeutic target. Its role in detecting cytosolic double-stranded DNA (dsDNA) and initiating a potent inflammatory response through the STING pathway underscores the demand for specific and effective inhibitors. This guide provides a comparative analysis of the novel cGAS inhibitor G150 against other well-characterized inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: this compound Performance Metrics
This compound has been identified as a highly selective and potent inhibitor of human cGAS (h-cGAS)[1][2][3][4]. Its efficacy, particularly its selectivity for the human versus murine enzyme, positions it as a significant tool for investigating the cGAS-STING pathway in human-centric models of disease.
Comparative Efficacy of cGAS Inhibitors
The following tables summarize the key quantitative data for this compound and other notable cGAS inhibitors.
Table 1: Biochemical Potency (IC50) of cGAS Inhibitors
| Inhibitor | Human cGAS (h-cGAS) IC50 (nM) | Murine cGAS (m-cGAS) IC50 (nM) | Species Selectivity (m-cGAS/h-cGAS) |
| This compound | 10.2 [1][2][3] | 25,000 [2] | ~2451 |
| G140 | 14.0[5][6][7][8] | 442[5][6][7][8] | ~32 |
| PF-06928215 | 4,900[5][9][10][11] | Not Reported | Not Applicable |
| RU.521 | 700[4][5] | 110[12][13] | ~0.16 |
Table 2: Cellular Activity of cGAS Inhibitors in THP-1 Cells
| Inhibitor | Cellular IC50 for IFNB1 Inhibition (µM) |
| This compound | 1.96 [2] |
| G140 | 1.70[7][8] |
| PF-06928215 | Not Reported |
| RU.521 | Not Reported |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, a depiction of the cGAS-STING signaling pathway is essential. Furthermore, a standardized workflow for evaluating and comparing cGAS inhibitors ensures reproducible and reliable results.
References
- 1. invivogen.com [invivogen.com]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. G140 | cGAS inhibitor | Probechem Biochemicals [probechem.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
- 10. selleckchem.com [selleckchem.com]
- 11. immune-system-research.com [immune-system-research.com]
- 12. caymanchem.com [caymanchem.com]
- 13. CGAS (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
G150: A Highly Specific Inhibitor of Human cGAS for Research and Drug Development
For researchers, scientists, and drug development professionals, the selective inhibition of cyclic GMP-AMP synthase (cGAS) is crucial for investigating its role in autoimmune diseases and cancer. G150 has emerged as a potent and highly specific small-molecule inhibitor of human cGAS (h-cGAS), offering a valuable tool for dissecting the cGAS-STING signaling pathway and developing novel therapeutics.
This compound demonstrates remarkable selectivity for human cGAS over its murine counterpart and other innate immune signaling pathways.[1] This specificity is critical for accurately interpreting experimental results in human cell-based models and for the potential translation of research findings into clinical applications.
Comparative Analysis of cGAS Inhibitors
The following table summarizes the inhibitory potency of this compound in comparison to other known cGAS inhibitors, highlighting its superior specificity for human cGAS.
| Inhibitor | Target | IC50 (nM) - Human cGAS | IC50 (nM) - Mouse cGAS | Key Features |
| This compound | Human cGAS | 10.2[1][2] | 25,000[1] | High potency and selectivity for human cGAS. |
| G140 | Human cGAS | Similar potency to this compound[3] | - | Co-developed with this compound.[3] |
| RU.521 | Mouse cGAS | Poor inhibitor[4] | 110 | Selective for mouse cGAS.[4][5] |
| PF-06928215 | Human cGAS | 4,900 | - | Binds to the h-cGAS active site.[5] |
| G108 | Human cGAS | 27.5[5] | Inactive[5] | Specific inhibitor of human cGAS.[5] |
Elucidating the cGAS-STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA.[6] Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of cyclic GMP-AMP (cGAMP), which acts as a second messenger.[6][7] cGAMP then binds to the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum.[6][8] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus and the recruitment and activation of TANK-binding kinase 1 (TBK1).[8][9] TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), which then dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory genes.[6][9]
Experimental Validation of this compound Specificity
The specificity of this compound for the cGAS-mediated pathway has been demonstrated through a series of rigorous experiments. A common workflow to assess inhibitor specificity involves stimulating different innate immune signaling pathways in the presence or absence of the inhibitor and measuring the downstream response.
Experimental Protocol:
-
Cell Culture: Human monocytic THP-1 cells or primary human monocyte-derived macrophages are cultured under standard conditions.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 0.1-100 µM) for 1 hour.[2]
-
Pathway Stimulation: Cells are then stimulated with specific ligands to activate different pathways:
-
Endpoint Analysis: After a defined incubation period, the expression of downstream target genes is quantified using methods such as quantitative real-time PCR (qRT-PCR) or reporter assays. Key target genes include:
Results: this compound has been shown to dose-dependently inhibit the expression of IFNB1 and CXCL10 induced by dsDNA in THP-1 cells and primary human macrophages.[1][2] Importantly, at concentrations that effectively block cGAS activity (e.g., 10 µM), this compound does not inhibit TNF expression induced by LPS or interferon expression triggered by cGAMP or hpRNA.[1][10] This demonstrates the specific action of this compound on cGAS, upstream of STING, and its lack of off-target effects on other key innate immune signaling pathways.
Mechanism of Action
Co-crystallization studies have revealed that this compound binds directly to the catalytic pocket of human cGAS.[3][11] This binding mode explains its inhibitory mechanism, as it likely competes with the natural substrates of cGAS, ATP and GTP, thereby preventing the synthesis of cGAMP.[3] The high degree of selectivity for human over mouse cGAS can be attributed to differences in the amino acid residues within the catalytic site of the two species.[12]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. invivogen.com [invivogen.com]
- 4. Frontiers | Perillaldehyde Inhibition of cGAS Reduces dsDNA-Induced Interferon Response [frontiersin.org]
- 5. Comparative Study of Interactions between Human cGAS and Inhibitors: Insights from Molecular Dynamics and MM/PBSA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 7. cGAMP-activated cGAS-STING signaling: Its bacterial origins and evolutionary adaptation by metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
G150 vs. STING Inhibitors: A Comparative Guide for Researchers
In the realm of innate immunity and therapeutic development, the cGAS-STING signaling pathway has emerged as a critical mediator of inflammatory responses. Its aberrant activation is implicated in a variety of autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of two distinct strategies for modulating this pathway: upstream inhibition of cGAS with G150 and direct inhibition of the STING protein with a focus on the well-characterized inhibitor, H-151. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits and applications of these inhibitory approaches.
The cGAS-STING Signaling Pathway
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a key cellular sensor of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting an innate immune response.
Mechanism of Action: this compound (cGAS Inhibitor)
This compound is a potent and selective small-molecule inhibitor of human cGAS.[1] It functions by directly targeting the enzymatic activity of cGAS, thereby preventing the synthesis of cGAMP, the crucial second messenger required for STING activation. By acting upstream of STING, this compound effectively blocks the initiation of the signaling cascade in response to cytosolic dsDNA.[1] This mechanism makes this compound a valuable tool for studying cGAS-dependent processes and a potential therapeutic for conditions driven by aberrant cGAS activation.
Mechanism of Action: STING Inhibitors (e.g., H-151)
STING inhibitors, such as H-151, act directly on the STING protein to block its function. H-151 is a potent and irreversible covalent inhibitor that targets a specific cysteine residue (Cys91) in the transmembrane domain of both human and murine STING.[2] This covalent modification prevents the palmitoylation of STING, a critical post-translational modification required for its activation, clustering, and subsequent downstream signaling.[2] By directly inactivating the STING protein, H-151 and similar inhibitors effectively shut down the pathway, regardless of the source of cGAMP or other potential STING activators.
Quantitative Efficacy Data
The following tables summarize the available in vitro efficacy data for this compound and the STING inhibitor H-151. It is important to note that this data is compiled from different studies and the experimental conditions may not be directly comparable.
Table 1: this compound (cGAS Inhibitor) Efficacy Data
| Target | Assay Type | IC50 | Cell Type | Species | Reference |
| cGAS | Biochemical Assay | 10.2 nM | - | Human | [1] |
| cGAS | Biochemical Assay | >25,000 nM | - | Mouse | [1] |
| IFN-β Production | Cellular Assay | 1.96 µM | THP-1 | Human | [1] |
| IFN-β Production | Cellular Assay | 0.62 µM | Primary Macrophages | Human | [1] |
Table 2: H-151 (STING Inhibitor) Efficacy Data
| Target | Assay Type | IC50 | Cell Type | Species | Reference |
| STING-dependent IFN-β | Cellular Assay | 138 nM | MEFs | Mouse | [3] |
| STING-dependent IFN-β | Cellular Assay | 109.6 nM | BMDMs | Mouse | [3] |
| STING-dependent IFN-β | Cellular Assay | 134.4 nM | HFFs | Human | [3] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of this compound and H-151.
This compound: cGAS Inhibition Assay (Biochemical)
This assay quantifies the enzymatic activity of cGAS by measuring the consumption of ATP during cGAMP synthesis.
-
Reaction Setup: Recombinant human or mouse cGAS is incubated with ATP, GTP, and a dsDNA activator (e.g., herring testis DNA) in a reaction buffer.
-
Inhibitor Addition: this compound is added at varying concentrations to the reaction mixture.
-
Incubation: The reaction is allowed to proceed at a controlled temperature for a specific duration.
-
ATP Measurement: The amount of remaining ATP is quantified using a chemiluminescence-based assay, such as the Kinase-Glo® assay.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cGAS inhibition against the inhibitor concentration.
H-151: STING-Mediated IFN-β Reporter Assay (Cellular)
This cell-based assay measures the ability of H-151 to inhibit STING-dependent induction of the IFN-β promoter.
-
Cell Culture: A human or murine cell line (e.g., HEK293T) is engineered to co-express STING and a reporter construct, such as the firefly luciferase gene under the control of the IFN-β promoter.
-
Inhibitor Treatment: The cells are pre-incubated with varying concentrations of H-151.
-
STING Activation: The STING pathway is activated by treating the cells with a STING agonist, such as 2'3'-cGAMP.
-
Reporter Gene Assay: After a defined incubation period, the cells are lysed, and the activity of the luciferase reporter is measured using a luminometer.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of luciferase activity against the H-151 concentration.
Conclusion
The choice between targeting cGAS with this compound or STING with an inhibitor like H-151 depends on the specific research question and therapeutic goal.
-
This compound offers a highly specific way to interrogate the role of human cGAS in disease models. Its selectivity for human cGAS over mouse cGAS is a critical consideration for translational studies.[1] By acting upstream, this compound can prevent the generation of cGAMP, which may have other cellular functions beyond STING activation.
-
STING inhibitors like H-151 provide a robust method to shut down the pathway at a key signaling hub. This can be advantageous in situations where STING may be activated by means other than the canonical cGAS-cGAMP axis. The irreversible covalent mechanism of H-151 ensures potent and sustained inhibition.[2]
Ultimately, both this compound and STING inhibitors are powerful tools for dissecting the cGAS-STING pathway and hold promise for the development of novel therapeutics for a range of inflammatory and autoimmune disorders. Researchers should carefully consider the specific target, species selectivity, and mechanism of action when selecting an inhibitor for their studies.
References
Independent Verification of G150's IC50 Value: A Comparative Guide to GPER Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the G protein-coupled estrogen receptor (GPER) antagonist G150, also known in scientific literature as G15, with other selective GPER antagonists. The aim is to offer an independent verification of its inhibitory potency (IC50) by presenting data from peer-reviewed studies. This document includes a comparative analysis of IC50 values, detailed experimental protocols for their determination, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Analysis of GPER Antagonist IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For GPER antagonists, this value typically represents the concentration of the compound required to inhibit 50% of the GPER-mediated signaling induced by an agonist, such as 17β-estradiol (E2) or the GPER-selective agonist G-1. The following table summarizes the reported IC50 values for G15 and other alternative GPER antagonists.
| Compound | Agonist Inhibited | IC50 (nM) | Cell Line/System | Assay Type | Reference |
| G15 | 17β-estradiol (E2) | 190 | SKBr3 | Calcium Mobilization | [1] |
| G-1 | 185 | SKBr3 | Calcium Mobilization | [1] | |
| G36 | 17β-estradiol (E2) | 112 | SKBr3 | Calcium Mobilization | [1][2][3][4] |
| G-1 | 165 | SKBr3 | Calcium Mobilization | [3] | |
| CIMBA | G-1 | 75 | HL-60 | cAMP Accumulation | [5] |
Note: Lower IC50 values indicate higher potency. The selection of the agonist, cell line, and specific assay can influence the determined IC50 value.
GPER Signaling Pathway
GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogen signaling. Upon activation by estrogens or selective agonists like G-1, GPER can trigger multiple downstream signaling cascades. These pathways are crucial for understanding the mechanism of action of GPER antagonists.
Caption: GPER signaling pathways.
Experimental Protocols
The determination of IC50 values for GPER antagonists involves stimulating GPER-expressing cells with a known agonist in the presence of varying concentrations of the antagonist. The inhibition of a specific downstream signaling event is then measured.
Calcium Mobilization Assay (for G15 and G36)
This assay measures the antagonist's ability to block the agonist-induced release of intracellular calcium, a key event in GPER signaling.
-
Cell Culture: SKBr3 human breast cancer cells, which endogenously express GPER but not estrogen receptor alpha (ERα) or beta (ERβ), are cultured in a suitable medium (e.g., RPMI) supplemented with fetal bovine serum and antibiotics.
-
Cell Preparation: Cells are seeded in 96-well plates and grown to near confluence. Before the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a serum-free medium.
-
Assay Procedure:
-
The cells are washed to remove excess dye.
-
Varying concentrations of the antagonist (G15 or G36) are added to the wells and incubated for a short period.
-
A fixed concentration of the agonist (e.g., 100 nM 17β-estradiol or G-1) is then added to stimulate calcium mobilization.
-
The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a fluorometric imaging plate reader.
-
-
Data Analysis: The fluorescence intensity is plotted against the antagonist concentration. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
cAMP Accumulation Assay (for CIMBA)
This method assesses the antagonist's capacity to counteract the agonist's effect on cyclic AMP (cAMP) levels, another important second messenger in GPER signaling.
-
Cell Culture: HL-60 human promyelocytic leukemia cells, which express GPER, are used. They are maintained in an appropriate culture medium.
-
Assay Principle: GPER activation can lead to a decrease in intracellular cAMP levels. This assay measures the ability of an antagonist to block this G-1-induced inhibition of cAMP production.
-
Assay Procedure:
-
HL-60 cells are treated with varying concentrations of the antagonist (CIMBA).
-
The cells are then stimulated with a fixed concentration of the GPER agonist G-1 (at its EC80/90 value to ensure a sufficient signal window).
-
Forskolin is used to stimulate adenylyl cyclase and increase basal cAMP levels.
-
The intracellular cAMP concentration is measured using a suitable method, such as a homogenous time-resolved fluorescence (HTRF) assay.
-
-
Data Analysis: The cAMP levels are plotted against the antagonist concentration, and the IC50 value is calculated from the resulting dose-response curve.
Experimental Workflow
The general workflow for determining the IC50 value of a GPER antagonist is a multi-step process that requires careful planning and execution.
Caption: IC50 determination workflow.
References
- 1. Identification of a GPER/GPR30 Antagonist with Improved Estrogen Receptor Counterselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GPER antagonist G36 | GPER antagonist | Probechem Biochemicals [probechem.com]
- 4. G-36 | Estrogen (GPER) Receptors | Tocris Bioscience [tocris.com]
- 5. The G Protein-Coupled Estrogen Receptor (GPER): A Critical Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
G150's Impact on Downstream Interferon-Stimulated Genes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of G150, a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS), and its effect on the downstream expression of interferon-stimulated genes (ISGs). This compound's performance is compared with other known inhibitors of the cGAS-STING pathway, supported by experimental data to inform research and drug development in immunology and oncology.
Introduction to the cGAS-STING Pathway and this compound
The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage. Upon activation, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the stimulator of interferon genes (STING). This activation cascade leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), culminating in the transcription of type I interferons (IFNs) and a host of other pro-inflammatory cytokines. These interferons then induce the expression of hundreds of interferon-stimulated genes (ISGs), which establish an antiviral state and modulate the immune response.
This compound is a small molecule inhibitor that specifically targets the ATP- and GTP-binding active site of human cGAS, thereby blocking the synthesis of cGAMP and suppressing the downstream interferon response. Its high potency and selectivity make it a valuable tool for studying the cGAS-STING pathway and a potential therapeutic candidate for autoimmune diseases driven by aberrant cGAS activation.
Comparative Performance of this compound and Alternatives
The inhibitory activity of this compound on the cGAS-STING pathway has been evaluated and compared to other known inhibitors. The following tables summarize the available quantitative data.
Table 1: Biochemical Inhibitory Potency against cGAS
| Compound | Target | Human cGAS IC50 (nM) | Mouse cGAS IC50 (nM) | Reference |
| This compound | cGAS | 10.2 | >25,000 | [1] |
| G140 | cGAS | 14.0 | 442 | [1] |
| G108 | cGAS | 27.5 | 5,150 | [1] |
| RU.521 | cGAS | 2,940 | 110 | [1][2] |
| PF-06928215 | cGAS | 4,900 | - | [3] |
IC50: Half-maximal inhibitory concentration.
Table 2: Cellular Inhibitory Potency on Interferon-Stimulated Gene Expression
| Compound | Cell Type | ISG Measured | Cellular IC50 (µM) | Reference |
| This compound | THP-1 cells | IFNB1 mRNA | 1.96 | [1] |
| CXCL10 mRNA | ~8 | [1] | ||
| Primary Human Macrophages | IFNB1 mRNA | 0.62 | [4] | |
| G140 | THP-1 cells | IFNB1 mRNA | 1.70 | [1] |
| CXCL10 mRNA | ~2 | [1] | ||
| G108 | THP-1 cells | IFNB1 mRNA | 2.95 | [1] |
| CXCL10 mRNA | ~3 | [1] | ||
| RU.521 | THP-1 cells (human) | IFNB1 mRNA | ~0.8 | [5] |
| RAW 264.7 cells (mouse) | ISG54 Reporter | ~0.7 | [5] | |
| H-151 | - | - | - | - |
IC50: Half-maximal inhibitory concentration. H-151 is a STING inhibitor and thus its cellular IC50 for ISG expression would depend on the mode of STING activation.
Experimental Protocols
Key Experiment: Measurement of ISG mRNA Expression by qRT-PCR
This protocol outlines the methodology used to quantify the inhibitory effect of this compound and other cGAS inhibitors on the expression of interferon-stimulated genes in response to dsDNA stimulation.
1. Cell Culture and Treatment:
-
Cell Line: Human monocytic THP-1 cells or primary human macrophages.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Stimulation: Transfect cells with a dsDNA stimulus, such as herring testis DNA (HT-DNA), to activate the cGAS-STING pathway.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound or other inhibitors for a specified period (e.g., 1-2 hours) before dsDNA stimulation.
2. RNA Isolation:
-
After the desired incubation time post-stimulation (e.g., 6 hours), lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).
3. Quantitative Real-Time PCR (qRT-PCR):
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for the target ISGs (e.g., IFNB1, CXCL10) and a housekeeping gene for normalization (e.g., GAPDH).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Calculate the relative expression of the target ISGs using the ΔΔCt method, normalizing to the housekeeping gene and comparing the inhibitor-treated samples to the vehicle-treated controls.
Supporting Experiment: Western Blot for Pathway Activation
This protocol is used to assess the phosphorylation status of key signaling proteins in the cGAS-STING pathway, such as TBK1 and IRF3, to confirm pathway inhibition by this compound.
1. Cell Lysis and Protein Quantification:
-
Following cell treatment as described above, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA protein assay.
2. SDS-PAGE and Western Blotting:
-
Denature the protein lysates and separate them by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated TBK1 (p-TBK1), total TBK1, phosphorylated IRF3 (p-IRF3), total IRF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Pathways and Workflows
To better understand the mechanism of action of this compound and the experimental procedures, the following diagrams have been generated.
Caption: cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating cGAS inhibitor efficacy.
References
- 1. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Comparative Study of Interactions between Human cGAS and Inhibitors: Insights from Molecular Dynamics and MM/PBSA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
G150: A Potent and Selective Inhibitor of the cGAS-STING Pathway Across Diverse Cell Types
A comprehensive analysis of the small molecule G150 reveals its high potency and selectivity as an inhibitor of the human cyclic GMP-AMP synthase (cGAS), a key sensor in the innate immune system. This guide provides a comparative overview of this compound's activity against other cGAS inhibitors, details its effects in various cell lines, and furnishes complete experimental protocols for researchers in immunology and drug development.
The cGAS-STING signaling pathway is a critical component of the innate immune response, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage. Upon activation, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the stimulator of interferon genes (STING), leading to the production of type I interferons and other inflammatory cytokines. While essential for host defense, aberrant activation of this pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, the development of potent and specific cGAS inhibitors, such as this compound, represents a promising therapeutic strategy.
Comparative Efficacy of this compound Against Other cGAS Inhibitors
This compound has emerged as a highly selective inhibitor of human cGAS (h-cGAS), demonstrating significantly greater potency compared to its murine counterpart (m-cGAS). This selectivity is a key attribute for targeted therapeutic development. The following table summarizes the biochemical inhibitory potencies (IC50 values) of this compound and other notable cGAS inhibitors.
| Inhibitor | h-cGAS IC50 (nM) | m-cGAS IC50 (nM) | Reference |
| This compound | 10.2 | >25,000 | [1] |
| G140 | 14.0 | 442 | [1] |
| RU.521 | 2,940 | 110 | [2] |
| PF-06928215 | 4,900 | - | [3] |
Table 1: Comparison of biochemical IC50 values of various cGAS inhibitors. Data is compiled from multiple sources, and experimental conditions may vary.
Cross-Validation of this compound Activity in Different Cell Types
The inhibitory activity of this compound has been validated in various human cell lines, primarily in myeloid lineage cells where the cGAS-STING pathway is highly active.
Myeloid Cell Lines
In human monocytic THP-1 cells and primary human macrophages, this compound effectively suppresses the dsDNA-triggered induction of interferon-stimulated genes (ISGs). Specifically, this compound dose-dependently inhibits the expression of interferon beta 1 (IFNB1) and C-X-C motif chemokine ligand 10 (CXCL10).[4]
| Cell Type | Target Gene | Cellular IC50 (µM) | Reference |
| THP-1 | IFNB1 | 1.96 | [4] |
| THP-1 | CXCL10 | 7.57 | [4] |
| Primary Human Macrophages | IFNB1 | 0.62 | [4] |
| Primary Human Macrophages | CXCL10 | 0.87 | [4] |
Table 2: Cellular inhibitory activity of this compound in myeloid cells.
Activity in Other Cell Types
While extensive data on a broad range of cancer cell lines is still emerging, the known expression of functional cGAS-STING pathways in various tumor types suggests that this compound could have applications in oncology, potentially by modulating the tumor microenvironment. Further research is warranted to explore the efficacy of this compound in diverse cancer cell lines.
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanism of action and to provide a practical guide for researchers, the following diagrams illustrate the cGAS-STING signaling pathway and a typical experimental workflow for evaluating cGAS inhibitors.
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
cGAS Activity Assay (Biochemical)
This assay measures the enzymatic activity of purified cGAS in producing cGAMP.
-
Reaction Setup: Prepare a reaction mixture containing 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10 mM MgCl2, 1 mM DTT, 100 µM ATP, 100 µM GTP, and 10 ng/µL of dsDNA (e.g., herring testes DNA).
-
Inhibitor Addition: Add varying concentrations of this compound or other test compounds to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding purified human cGAS protein to a final concentration of 50 nM.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Termination: Stop the reaction by heating at 95°C for 5 minutes or by adding EDTA to a final concentration of 20 mM.
-
Detection of cGAMP: Quantify the produced cGAMP using methods such as liquid chromatography-mass spectrometry (LC-MS/MS) or a commercially available cGAMP ELISA kit.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cGAS activity against the logarithm of the inhibitor concentration.
Quantitative Real-Time PCR (qRT-PCR) for IFNB1 and CXCL10 Expression
This protocol details the measurement of gene expression changes in cells treated with this compound.
-
Cell Culture and Treatment:
-
Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 24-well plate.
-
Differentiate cells with 100 nM PMA for 24-48 hours if required.
-
Pre-treat the cells with a dose range of this compound for 1 hour.
-
Transfect the cells with 1 µg/mL of dsDNA using a suitable transfection reagent (e.g., Lipofectamine 2000) to stimulate the cGAS pathway.
-
Incubate for 6-24 hours.
-
-
RNA Isolation:
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix and specific primers for IFNB1, CXCL10, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
IFNB1 Forward Primer: 5'-CTTCTCCACTACAGCTCTTTCCAT-3'
-
IFNB1 Reverse Primer: 5'-GTCAAAGTTCATCCTGTCCTTGAG-3'
-
CXCL10 Forward Primer: 5'-GGCATTCAAGGAGTACCTCTCTCT-3'
-
CXCL10 Reverse Primer: 5'-ATTCTTGATGGCCTTCGATTCT-3'
-
GAPDH Forward Primer: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse Primer: 5'-TTGAGGTCAATGAAGGGGTC-3'
-
Use a standard thermal cycling protocol: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target genes to the housekeeping gene and compare the treated samples to the untreated control.
-
NF-κB Reporter Assay in THP1-Dual™ Cells
This assay measures the activation of the NF-κB signaling pathway downstream of STING activation.
-
Cell Culture:
-
Culture THP1-Dual™ cells (InvivoGen), which contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, according to the manufacturer's instructions.
-
-
Treatment:
-
Seed the cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Pre-treat with this compound for 1 hour.
-
Stimulate with a cGAS activator (e.g., dsDNA transfection) or a direct STING agonist (e.g., 2'3'-cGAMP).
-
-
Incubation:
-
Incubate the cells for 24 hours.
-
-
SEAP Detection:
-
Collect the cell culture supernatant.
-
Measure SEAP activity using a colorimetric substrate such as QUANTI-Blue™ Solution (InvivoGen).
-
Read the absorbance at 620-650 nm.
-
-
Data Analysis:
-
Determine the percentage of NF-κB inhibition by comparing the absorbance of this compound-treated wells to that of the stimulated control wells.
-
Conclusion
This compound stands out as a potent and highly selective inhibitor of human cGAS. Its efficacy in relevant human cell models, particularly those of myeloid origin, underscores its potential as a valuable research tool and a lead compound for the development of therapeutics for cGAS-driven inflammatory diseases. The provided experimental protocols offer a robust framework for researchers to further investigate the biological activities of this compound and other cGAS inhibitors in a variety of cellular contexts. Future studies should focus on expanding the cross-validation of this compound's activity in a broader range of cell types, including a diverse panel of cancer cell lines, to fully elucidate its therapeutic potential.
References
Safety Operating Guide
Navigating the Disposal of G150: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential information on the proper disposal procedures for G150, a substance primarily identified in a laboratory context as a selective inhibitor of human cyclic GMP-AMP synthase (cGAS).
Identifying this compound
While "this compound" can refer to various commercial products, within a research and drug development setting, it is most commonly identified as a cGAS inhibitor with the CAS number 2369751-30-2.[1][2][3][4] This compound is utilized in scientific investigations, particularly in studies related to inflammatory responses.[2][4] It is crucial to distinguish this research chemical from other substances that may share the "this compound" designation, such as industrial lubricants, paints, or the Australian waste code for halogenated organic solvents.[5][6][7][8][9]
Safety and Hazard Information
According to the Safety Data Sheet (SDS) for this compound as a cGAS inhibitor, the substance is not classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, as with any laboratory chemical, it is essential to handle this compound with care and adhere to standard laboratory safety protocols.
Quantitative Data Summary
For this compound (cGAS Inhibitor, CAS 2369751-30-2), the following data is available:
| Property | Value | Source |
| CAS Number | 2369751-30-2 | [1][2] |
| GHS Classification | Not classified as hazardous | [1] |
| Physical State | Solid | Based on typical small molecule inhibitors |
| Solubility | Soluble in DMSO and other organic solvents | General knowledge for this type of compound |
Experimental Protocols: Disposal Procedures
The disposal of this compound should be conducted in accordance with all applicable federal, state, and local regulations. Although not classified as hazardous, it is recommended to treat all research chemicals with caution. The following step-by-step procedure outlines the recommended disposal plan for this compound in a laboratory setting.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Laboratory coat
-
Chemical-resistant gloves
Step 2: Waste Segregation
-
Solid Waste: Collect any solid this compound waste, including empty vials or containers with residual powder, in a designated and clearly labeled hazardous waste container for solid chemical waste. Do not mix with non-hazardous laboratory trash.
-
Liquid Waste: If this compound has been dissolved in a solvent, the entire solution should be disposed of as chemical waste. The waste container should be appropriate for the solvent used and clearly labeled with the contents, including "this compound" and the name of the solvent.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing paper, or contaminated gloves, should be placed in a designated solid chemical waste container.
Step 3: Waste Container Management
-
Ensure all waste containers are properly sealed to prevent leaks or spills.
-
Label all containers clearly with the words "Hazardous Waste," the full chemical name ("this compound, cGAS Inhibitor"), the CAS number (2369751-30-2), and the approximate quantity.
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
Step 4: Final Disposal
-
Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 2369751-30-2 | UUD75130 | Biosynth [biosynth.com]
- 4. invivogen.com [invivogen.com]
- 5. static.interflon.com [static.interflon.com]
- 6. coo-var.co.uk [coo-var.co.uk]
- 7. brewers.co.uk [brewers.co.uk]
- 8. policy.acu.edu.au [policy.acu.edu.au]
- 9. dcceew.gov.au [dcceew.gov.au]
Essential Safety and Logistical Information for Handling Formaldehyde
As "G150" does not correspond to a recognized chemical substance, this guide provides safety and handling information for Formaldehyde , a common laboratory chemical with significant hazards, as a representative example. This information is intended for researchers, scientists, and drug development professionals.
Formaldehyde is a known carcinogen and a potent sensitizer and irritant.[1] Strict adherence to safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling formaldehyde solutions.
| PPE Category | Item | Specifications and Use Cases |
| Eye Protection | Splash-resistant safety goggles | Required for all handling of formaldehyde solutions. A face shield may be necessary for procedures with a high risk of splashing.[2] |
| Hand Protection | Chemically resistant gloves | Medium or heavyweight nitrile, neoprene, or PVC gloves are recommended for concentrated formaldehyde.[3][4] Disposable nitrile gloves may be used for dilute solutions (≤10%).[3] |
| Body Protection | Laboratory coat | A lab coat, long pants, and closed-toe shoes are mandatory to protect the skin.[1][4] For large-volume handling, a chemically resistant apron is advised. |
| Respiratory Protection | Air-purifying respirator | Required when handling formaldehyde outside of a certified chemical fume hood, or if airborne concentrations exceed exposure limits.[1][2] Must be equipped with a formaldehyde-specific filter cartridge.[1] |
Exposure Limits
Occupational Safety and Health Administration (OSHA) has established the following permissible exposure limits (PELs) for airborne formaldehyde[2][5]:
| Exposure Limit Type | Value | Duration |
| Permissible Exposure Limit (PEL) | 0.75 parts per million (ppm) | 8-hour time-weighted average |
| Short-Term Exposure Limit (STEL) | 2 parts per million (ppm) | 15-minute exposure |
Experimental Protocols
Handling and Use Protocol
-
Preparation : All work with formaldehyde solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3][4]
-
Personal Protective Equipment : Before beginning work, don all required PPE as outlined in the table above.
-
Dispensing : Carefully pour or pipette formaldehyde, avoiding the generation of aerosols.[1] For solutions containing more than 0.1% formaldehyde, ensure containers are clearly labeled with hazard warnings.[2]
-
Heating : Avoid heating formaldehyde solutions. If a process requires heating, it must be performed in a closed system within a fume hood.
-
Post-Handling : After handling, wash hands thoroughly with soap and water.[6]
Spill Response Protocol
-
Small Spills (<100 mL) :
-
Large Spills (>100 mL) :
Disposal Plan
-
Waste Collection : Collect all formaldehyde-containing waste, including contaminated absorbent materials and disposable gloves, in a dedicated, sealed, and clearly labeled hazardous waste container.[1][4]
-
Container Management : Keep waste containers closed at all times, except when adding waste.[6]
-
Disposal : Do not dispose of formaldehyde waste down the drain.[6] Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.[1]
Workflow for Handling Formaldehyde
Caption: Workflow for the safe handling and disposal of formaldehyde.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
